EC330
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPSPZDYGHPAN-GCNJZUOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of EC330
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
EC330 is a novel, small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator in cancer progression, metastasis, and therapy resistance. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its impact on cancer cell biology. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.
Introduction
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It exerts its biological effects through the LIF receptor (LIF-R), a heterodimer of the LIF-Rβ subunit and the common gp130 subunit. The activation of the LIF/LIF-R complex triggers a cascade of downstream signaling pathways, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways. Dysregulation of LIF signaling has been implicated in the pathogenesis of various malignancies, including breast and ovarian cancers, where it promotes tumor growth, enhances cancer stem cell self-renewal, and contributes to therapeutic resistance. This compound has emerged as a promising therapeutic agent that directly targets this oncogenic signaling axis.
Molecular Target and Binding
The primary molecular target of this compound is the Leukemia Inhibitory Factor Receptor (LIF-R)[1][2]. Molecular docking studies have indicated that this compound binds to the human LIF-R (hLIF-R)[1][2]. This interaction has been confirmed through in vitro pull-down assays, which demonstrated that a biotinylated form of this compound can successfully pull down LIF-R from cellular lysates[1][2]. While a specific binding affinity (Kd) has not been explicitly reported in the reviewed literature, the available data strongly support a direct interaction between this compound and LIF-R.
Inhibition of Downstream Signaling Pathways
Upon binding to LIF-R, this compound effectively inhibits the downstream signaling cascades activated by LIF. The primary pathways affected are the JAK/STAT3, PI3K/AKT, and mTOR pathways.
JAK/STAT3 Pathway
The canonical LIF signaling pathway involves the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and differentiation. Treatment with this compound has been shown to significantly reduce the levels of p-STAT3 at the Tyr705 residue in cancer cells overexpressing LIF[1][2]. This inhibition of STAT3 phosphorylation is a key mechanism through which this compound exerts its anti-tumor effects.
PI3K/AKT and mTOR Pathways
In addition to the JAK/STAT3 pathway, LIF signaling also activates the PI3K/AKT and mTOR pathways, which are critical for cell growth, proliferation, and survival. This compound has been demonstrated to abolish the LIF-induced phosphorylation of AKT at Ser473 and to inhibit the mTOR pathway[1]. This multifaceted inhibition of key oncogenic signaling pathways underscores the potent anti-cancer activity of this compound.
Cellular and In Vivo Effects
The inhibition of LIF-R and its downstream signaling by this compound translates into significant anti-tumor effects both in vitro and in vivo.
Inhibition of Cancer Cell Proliferation and Viability
This compound exhibits potent cytotoxic effects on cancer cells, particularly those with ectopic overexpression of LIF. In vitro studies have shown that this compound preferentially inhibits the proliferation of LIF-overexpressing breast cancer cell lines, such as MCF7 and MDA-MB-231, compared to their control counterparts[1][2].
Inhibition of Cancer Cell Migration
LIF is a known promoter of cancer cell migration and metastasis. Treatment with this compound has been shown to significantly inhibit the migration of breast cancer cells in transwell migration assays[1][2]. This effect is more pronounced in cells with higher levels of LIF expression, further highlighting the specificity of this compound for the LIF signaling axis.
In Vivo Anti-Tumor Efficacy
In preclinical xenograft models of breast and ovarian cancer, this compound has demonstrated significant anti-tumor activity. Administration of this compound at doses of 0.5 and 2.5 mg/kg has been shown to dose-dependently reduce tumor burden. In a xenograft model using MDA-MB-231 cells with ectopic LIF expression, this compound treatment (1 mg/kg, i.p., 5 times/week for 24 days) preferentially inhibited tumor growth compared to control tumors without LIF overexpression[1].
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
| Cell Line | Condition | IC50 (µM) | Reference |
| MCF7 | Ectopic LIF Overexpression | ~0.2-0.3 | [1][2] |
| MCF7 | Control | >1 | [1][2] |
| MDA-MB-231 | Ectopic LIF Overexpression | ~2-fold lower than control | [1][2] |
| MDA-MB-231 | Control | Not specified | [1][2] |
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Xenograft (IGROV-1) | Ovarian Cancer | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden | |
| Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden | |
| Xenograft (MDA-MB-231-LIF) | Breast Cancer (LIF overexpression) | 1 mg/kg, i.p., 5 times/week for 24 days | Preferential inhibition of tumor growth | [1] |
Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and AKT.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MCF7, MDA-MB-231) with and without LIF overexpression are cultured to 70-80% confluency. Cells are then treated with this compound at various concentrations (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), and total AKT overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
Objective: To assess the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Cancer cells are serum-starved for 24 hours.
-
Assay Setup: Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: A suspension of serum-starved cells (e.g., 1 x 10^5 cells) in a serum-free medium, with or without this compound at various concentrations (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231), is added to the upper chamber[1].
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C to allow for cell migration.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, or by using an automated cell counter that employs the trypan blue exclusion method.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizations
Conclusion
This compound represents a targeted therapeutic strategy against cancers driven by aberrant LIF signaling. Its mechanism of action is centered on the direct inhibition of the LIF receptor, leading to the suppression of critical downstream oncogenic pathways, including JAK/STAT3, PI3K/AKT, and mTOR. This multifaceted inhibition results in reduced cancer cell proliferation and migration, and significant anti-tumor efficacy in vivo. The data presented in this guide provide a robust foundation for the continued investigation and development of this compound as a novel anti-cancer agent. Further research is warranted to fully elucidate its binding kinetics and to explore its potential in combination with other cancer therapies.
References
EC330: A Novel Small-Molecule Inhibitor of Leukemia Inhibitory Factor (LIF) Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family that plays a critical role in a variety of physiological and pathological processes. Overexpression of LIF has been implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[1][2] EC330 is a novel steroidal small-molecule inhibitor that has been identified as a potent antagonist of LIF signaling.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effects by directly targeting the LIF receptor (LIF-R).[1][4] Molecular docking studies have indicated that this compound binds to the LIF-R, thereby preventing the binding of LIF and the subsequent formation of the high-affinity receptor complex with glycoprotein 130 (gp130).[1][2][4] This blockade of receptor activation leads to the downstream inhibition of key oncogenic signaling pathways, including the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mammalian target of rapamycin (mTOR) pathways.[1][2] By suppressing these pathways, this compound effectively mitigates the pro-tumorigenic effects of LIF, such as cancer cell proliferation, migration, and tumor growth.[1]
Signaling Pathways
The following diagram illustrates the canonical LIF signaling pathway and the inhibitory action of this compound.
Caption: LIF signaling pathway and the inhibitory point of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | LIF Expression Status | IC50 (µM) after 24h |
| MCF7-Con | Endogenous | ~0.2-0.3[4] |
| MCF7-LIF | Overexpressed | 3-5 fold lower than MCF7-Con[4] |
| MDA-MB231-Con | Endogenous | Not specified |
| MDA-MB231-LIF | Overexpressed | ~2-fold lower than MDA-MB231-Con[4] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | This compound Concentration | Observed Effect |
| Inhibition of STAT3 & AKT Phosphorylation | MCF7, MDA-MB231 | 1 µM[4] | Abolished LIF-induced phosphorylation[4] |
| Inhibition of Cell Proliferation | MCF7-LIF | 5 nM[4] | Largely abolished LIF-promoted proliferation[4] |
| Inhibition of Cell Migration | MCF7-LIF | 5 nM[4] | Significantly inhibited migration[4] |
| Inhibition of Cell Migration | MDA-MB231-LIF | 15 nM[4] | Significantly inhibited migration[4] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Cell Line | This compound Dosage & Schedule | Outcome |
| BALB/c nude mice | MDA-MB231-LIF | 1 mg/kg, i.p., 5 times/week for 24 days[4] | Significantly inhibited tumor growth[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of LIF Signaling Pathway
This protocol is for assessing the phosphorylation status of key proteins in the LIF signaling cascade.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. researchgate.net [researchgate.net]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
EC330: A Potent Inhibitor of the LIF Signaling Pathway for Tumor Growth Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EC330 is a novel small-molecule compound that demonstrates significant potential in the inhibition of tumor growth by targeting the Leukemia Inhibitory Factor (LIF) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound. Through the targeted inhibition of the LIF receptor (LIF-R), this compound effectively abrogates downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, migration, and survival. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family that has been implicated in the progression of various cancers. LIF exerts its oncogenic effects by binding to its specific receptor, LIF-R, leading to the activation of multiple downstream signaling pathways that promote tumorigenesis and metastasis. This compound has emerged as a potent and specific inhibitor of this interaction, offering a promising therapeutic strategy for cancers characterized by the overexpression of LIF. Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and cell migration in various cancer models.
Mechanism of Action
This compound functions as a direct inhibitor of the LIF/LIF-R signaling axis. Molecular docking studies have indicated that this compound binds to the LIF-R, thereby preventing the binding of LIF and the subsequent recruitment of gp130 to form the high-affinity receptor complex. This blockade of receptor activation leads to the suppression of downstream signaling pathways critical for tumor progression.
Inhibition of Downstream Signaling Pathways
The binding of LIF to LIF-R typically triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. This compound treatment has been shown to significantly reduce the levels of p-STAT3 at the Tyr705 residue.
Furthermore, this compound has been observed to inhibit the PI3K/AKT/mTOR pathway, another critical signaling cascade in cancer. Treatment with this compound leads to a reduction in the phosphorylation of AKT at Ser473 and subsequently affects the activity of mTOR and its downstream effectors like p70-S6K.
Quantitative Data on this compound Efficacy
The anti-tumor effects of this compound have been quantified in various preclinical models. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration | Observed Effect | Citation |
| MCF7 (with LIF overexpression) | Proliferation Assay | 5 nM | Significant inhibition of cell proliferation | [1] |
| MDA-MB-231 (with LIF overexpression) | Proliferation Assay | Not specified | Significant inhibition of cell proliferation | [1] |
| MCF7 (with LIF overexpression) | Trans-well Migration Assay | 5 nM | Significant inhibition of cell migration | [1] |
| MDA-MB-231 (with LIF overexpression) | Trans-well Migration Assay | 15 nM | Significant inhibition of cell migration | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Schedule | Tumor Growth Inhibition | Citation |
| Breast Cancer | MDA-MB-231 (with LIF overexpression) | BALB/c nude mice | 1 mg/kg | i.p. injection, 5 times/week for 24 days | Significant inhibition of xenograft tumor growth | [1][2] |
| Ovarian Cancer | IGROV-1 | Xenografted mouse model | 0.5 and 2.5 mg/kg | Not specified | Dose-dependent reduction in tumor burden | Not specified in search results |
| Triple-Negative Breast Cancer | MDA-MB-231 | Xenografted mouse model | 0.5 and 2.5 mg/kg | Not specified | Dose-dependent reduction in tumor burden | Not specified in search results |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Culture
MCF7 and MDA-MB-231 human breast cancer cell lines were used. For experiments involving LIF overexpression, cells were stably transfected with a LIF expression vector or an empty vector control. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound at the indicated concentrations and for the specified times. Subsequently, cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Phospho-AKT (Ser473)
-
Total AKT
-
β-actin (as a loading control)
-
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Trans-well Migration Assay
-
Cell Preparation: Cancer cells were serum-starved overnight.
-
Assay Setup: Trans-well inserts with an 8 µm pore size were placed in a 24-well plate. The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: A suspension of 1 x 10^5 cells in a serum-free medium, with or without this compound, was added to the upper chamber.[3]
-
Incubation: The plate was incubated for a period of 2 to 24 hours at 37°C, allowing cells to migrate through the porous membrane.[3][4]
-
Quantification: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Cell Implantation: MDA-MB-231 cells (e.g., 1.5 x 10^6 cells) engineered to overexpress LIF were injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice a week) using digital calipers. Tumor volume was calculated using the formula: Volume = (width)^2 x length / 2.
-
This compound Treatment: When tumors reached a palpable size (e.g., ~30 mm³), mice were randomized into treatment and control groups.[2] this compound was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg, 5 times a week for 24 days.[1][2] The control group received vehicle (e.g., PBS).
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blotting for p-STAT3).
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and a typical experimental workflow.
References
- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubcompare.ai [pubcompare.ai]
Unveiling EC330: A Technical Guide to its Chemical Structure and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC330 is a novel small-molecule inhibitor targeting the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator in cancer progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, presenting key data and methodologies for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a steroidal derivative with the chemical formula C30H32F2O2 and a molecular weight of 462.57 g/mol .[1] Its unique structure is fundamental to its inhibitory function against the LIF receptor.
| Property | Value | Reference |
| Chemical Formula | C30H32F2O2 | [1] |
| Molecular Weight | 462.57 g/mol | [1] |
| CAS Number | 2016795-77-8 | [1] |
| Solubility | Insoluble in water, soluble in DMSO and Ethanol.[1] | [1] |
(Note: A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the reviewed literature.)
Mechanism of Action: Inhibition of LIF/LIF-R Signaling
This compound exerts its anti-tumor effects by directly targeting the Leukemia Inhibitory Factor Receptor (LIF-R).[2][3] By binding to LIF-R, this compound blocks the interaction between LIF and its receptor, thereby inhibiting the activation of downstream oncogenic signaling pathways.[2][3]
The binding of LIF to LIF-R typically recruits gp130 to form a high-affinity receptor complex, which in turn activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways.[2][4] These pathways are crucial for promoting cancer cell proliferation, migration, and survival.[2][3] this compound effectively abrogates these effects by preventing the initial ligand-receptor interaction.[2][3]
Below is a diagram illustrating the LIF/LIF-R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The investigation of this compound's bioactivity involves a series of in vitro and in vivo experiments.
In Vitro Assays
A general workflow for the in vitro evaluation of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
An In-depth Technical Guide on EC330 and its Effect on the LIF/LIF-R Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine of the interleukin-6 (IL-6) family that plays a critical role in a variety of physiological and pathological processes, including cancer progression.[1] LIF mediates its effects through the LIF receptor (LIF-R) complex, activating downstream oncogenic signaling pathways such as JAK/STAT3, PI3K/AKT, and mTOR.[2] The small molecule EC330 has emerged as a potent and specific inhibitor of the LIF/LIF-R signaling axis, demonstrating significant anti-tumor activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the LIF/LIF-R signaling pathway, with a focus on quantitative data and detailed experimental methodologies.
Introduction to the LIF/LIF-R Signaling Pathway
The LIF/LIF-R signaling pathway is initiated by the binding of LIF to its specific receptor, LIF-R. This binding event induces the heterodimerization of LIF-R with the glycoprotein 130 (gp130) subunit, forming a high-affinity receptor complex.[2][5] This complex formation triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domains of the receptor complex.[6] These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3).[6] Upon recruitment, STAT3 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and migration.[2][6] Additionally, the activated LIF-R complex can stimulate other key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the mammalian Target of Rapamycin (mTOR) pathways, further contributing to its pro-tumorigenic effects.[2][3]
This compound: A Novel Inhibitor of LIF/LIF-R Signaling
This compound is a small molecule compound identified as a potent inhibitor of the LIF/LIF-R signaling pathway.[3][4] Molecular docking studies predict that this compound binds to the human LIF-R, and this interaction has been confirmed by experimental data.[3] By binding to LIF-R, this compound is thought to prevent the binding of LIF to its receptor, thereby blocking the initiation of downstream signaling cascades.[3]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory activity of this compound has been quantified in various cancer cell lines, demonstrating a preferential effect on cells with LIF overexpression.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | LIF Status | This compound IC50 (24h treatment) | Reference |
| MCF7-Con | Control | ~0.2-0.3 µM | [3] |
| MCF7-LIF | Overexpression | 3-5 fold lower than control | [3] |
| MDA-MB-231-Con | Control | - | [3] |
| MDA-MB-231-LIF | Overexpression | ~2-fold lower than control | [3] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Inhibition of STAT3 & AKT Phosphorylation | MCF7 | 1 µM (2h) | Abolished LIF-induced phosphorylation | [3] |
| Inhibition of Cell Proliferation | MCF7-LIF | 5 nM | Largely abolished LIF-promoted proliferation | [3] |
| Inhibition of Cell Migration | MCF7-LIF | 5 nM | Significantly inhibited migration | [3] |
| Inhibition of Cell Migration | MDA-MB-231-LIF | 15 nM | Significantly inhibited migration | [3] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | This compound Dosage | Treatment Schedule | Outcome | Reference |
| MDA-MB-231-LIF | 1 mg/kg, i.p. | 5 times/week for 24 days | Preferentially inhibited tumor growth | [3] |
| Ovarian (IGROV-1) | 0.5 and 2.5 mg/kg | Dose-dependently | Reduced tumor burden | |
| TNBC (MDA-MB-231) | 0.5 and 2.5 mg/kg | Dose-dependently | Reduced tumor burden |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the LIF/LIF-R signaling pathway.
Avidin-Biotin Pull-Down Assay for this compound-LIF-R Interaction
This assay is used to confirm the physical interaction between this compound and the LIF receptor.
Materials:
-
Avidin-biotin-EC330
-
Control-Avidin beads
-
MCF7-LIF cell lysate
-
Lysis buffer (specific composition not detailed in the source)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE reagents
-
Western blot reagents
-
Anti-LIF-R antibody
Protocol:
-
Prepare total cellular lysates from MCF7-LIF cells.
-
Incubate the cell lysates with Avidin-biotin-EC330 or Control-Avidin beads for a specified time at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-LIF-R antibody to detect the presence of LIF-R in the pull-down fraction.
-
Develop the blot using a suitable detection method (e.g., chemiluminescence).
Western Blot Analysis of Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
MCF7 or MDA-MB-231 cells (with and without LIF overexpression)
-
This compound
-
LIF neutralizing antibody (as a control)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with this compound (e.g., 1 µM) or LIF neutralizing antibody (e.g., 200 ng/ml) for the specified time (e.g., 2 hours).[3]
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-AKT, and AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Trans-well Migration Assay
This assay measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MCF7 or MDA-MB-231 cells (with and without LIF overexpression)
-
This compound
-
Trans-well inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Starve the cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).[3]
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the trans-well inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for a suitable period to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the migrated cells with a staining solution.
-
Count the number of migrated cells in several random fields under a microscope.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
MDA-MB-231 cells with ectopic LIF expression
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject MDA-MB-231-LIF cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups (n ≥ 6/group).[3]
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the treatment schedule (e.g., 5 times per week for 24 days).[3]
-
Measure the tumor volume regularly using calipers (Volume = (width)^2 x length/2).
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Tumor tissues can be further analyzed, for example, by Western blot for p-STAT3 levels, to confirm the in vivo mechanism of action.
Visualizing the Mechanism of Action
Signaling Pathway Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
EC330: A Targeted Approach to Disrupting LIF Signaling in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EC330 is a novel small-molecule inhibitor that has demonstrated significant promise in preclinical oncology research. This compound selectively targets the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator of cancer progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its potential as a therapeutic agent for cancers characterized by LIF overexpression.
Core Mechanism of Action: Inhibition of the LIF/LIF-R Axis
This compound functions as a potent inhibitor of the LIF/LIF-R signaling cascade.[1] Leukemia Inhibitory Factor (LIF) is a cytokine belonging to the interleukin-6 family that plays a crucial role in various physiological processes. However, its overexpression has been implicated in the pathogenesis of several cancers. LIF exerts its effects by binding to the LIF receptor (LIF-R), which then forms a high-affinity complex with the gp130 receptor. This complex formation triggers the activation of downstream signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways, which are pivotal for cell proliferation, survival, and migration.[2]
Molecular docking studies suggest that this compound directly interacts with the LIF receptor (LIF-R), thereby interfering with the binding of LIF to its receptor.[2][3] This disruption prevents the formation of the active receptor complex and subsequent downstream signaling.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating its preferential cytotoxicity towards cancer cells with high levels of LIF expression.
In Vitro Studies
In vitro studies have consistently shown that this compound exhibits potent and selective inhibitory effects on cancer cells overexpressing LIF.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | LIF Expression Status | IC50 of this compound (24h treatment) | Fold Difference (Con vs. LIF) |
| MCF7-Con | Control | ~0.2-0.3 µM | - |
| MCF7-LIF | Ectopic Overexpression | 3-5 fold lower than MCF7-Con | 3-5x |
| MDA-MB231-Con | Control | Not specified | - |
| MDA-MB231-LIF | Ectopic Overexpression | ~2-fold lower than MDA-MB231-Con | ~2x |
Data synthesized from multiple sources.[2][3]
These findings highlight the targeted nature of this compound, with significantly lower IC50 values observed in breast cancer cell lines engineered to overexpress LIF compared to their control counterparts.[2][3]
In Vivo Studies
The anti-tumor efficacy of this compound has been further validated in vivo using a xenograft mouse model.
Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model
| Treatment Group | Tumor Model | This compound Dose | Treatment Schedule | Outcome |
| Control | MDA-MB231-LIF | Vehicle | i.p., 5 times/week for 24 days | Progressive tumor growth |
| This compound | MDA-MB231-LIF | 1 mg/kg | i.p., 5 times/week for 24 days | Significant inhibition of tumor growth |
| This compound | MDA-MB231-Con | 1 mg/kg | i.p., 5 times/week for 24 days | Weaker inhibitory effect on tumor growth |
Data synthesized from multiple sources.[2]
In this model, this compound administered at 1 mg/kg intraperitoneally demonstrated a marked inhibition of tumor growth in mice bearing tumors with ectopic LIF expression.[2] Conversely, a much weaker effect was observed in tumors without LIF overexpression, further underscoring the targeted activity of this compound.[2]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on the LIF/LIF-R axis leads to the downregulation of key oncogenic signaling pathways.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the LIF/LIF-R signaling cascade.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining this compound cytotoxicity.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB231) with and without LIF overexpression are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 24 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by manual cell counting using the trypan blue exclusion method.
-
Data Analysis: The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Trans-well Migration Assay
-
Chamber Preparation: Trans-well inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by counting under a microscope or by eluting the dye and measuring its absorbance.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3, STAT3, p-AKT, AKT, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) with or without LIF overexpression are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound (e.g., 1 mg/kg) or vehicle is administered via intraperitoneal injection according to the specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting for signaling proteins.
Conclusion
This compound represents a promising targeted therapeutic agent for cancers driven by LIF overexpression. Its ability to specifically inhibit the LIF/LIF-R signaling pathway, leading to the suppression of key oncogenic signaling cascades, has been demonstrated in both in vitro and in vivo preclinical models. The data presented in this guide underscore the potential of this compound as a valuable tool in oncology research and a candidate for further clinical development.
References
The Discovery and Development of EC330: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC330 is a novel, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. By directly targeting the LIF receptor (LIF-R), this compound effectively blocks downstream signal transduction, including the STAT3, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, migration, and survival. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly those with LIF overexpression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and experimental protocols related to this compound.
Introduction
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a critical role in various physiological processes, including embryonic development, stem cell pluripotency, and inflammation. However, aberrant LIF signaling has been implicated in the pathogenesis and progression of numerous cancers. Overexpression of LIF is associated with enhanced tumor growth, metastasis, and resistance to therapy in cancers such as breast, ovarian, and pancreatic cancer. This has positioned the LIF signaling pathway as a promising target for novel anticancer therapies. This compound was developed as a potent and selective small molecule inhibitor designed to disrupt this oncogenic signaling cascade.
Discovery of this compound
This compound was identified through a series of high-throughput screening campaigns aimed at discovering small molecules that could inhibit the LIF signaling pathway. The chemical structure of this compound is presented in the patent literature. Molecular docking studies predicted that this compound binds to the human LIF receptor (LIF-R). This interaction was subsequently confirmed through biochemical and cellular assays. The development of this compound represents a significant advancement in targeting the LIF pathway with a small molecule therapeutic, offering a potential new treatment modality for LIF-dependent cancers.
Mechanism of Action
This compound exerts its biological effects by directly binding to the LIF receptor (LIF-R), thereby inhibiting the downstream signaling cascades activated by LIF.
Inhibition of LIF/LIF-R Signaling
The primary mechanism of action of this compound is the blockade of the interaction between LIF and its receptor, LIF-R. This prevents the recruitment and activation of the co-receptor gp130, a critical step in the initiation of downstream signaling.
Downstream Signaling Pathways
By inhibiting the LIF/LIF-R interaction, this compound effectively suppresses the activation of key downstream signaling pathways that are crucial for cancer cell survival and proliferation:
-
JAK/STAT3 Pathway: LIF binding to its receptor typically leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3.
-
PI3K/AKT/mTOR Pathway: The LIF signaling axis also activates the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, another critical regulator of cell growth, proliferation, and survival. This compound treatment leads to a reduction in the phosphorylation of AKT, a key component of this pathway.[1][2]
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as a cancer therapeutic.
In Vitro Efficacy
This compound has shown potent cytotoxic effects in cancer cell lines with high levels of LIF expression.
| Cell Line | LIF Expression | IC50 (µM) |
| MCF7-Con | Endogenous | 0.2 - 0.3 |
| MCF7-LIF | Overexpressed | 3-5 fold lower than MCF7-Con |
| MDA-MB231-Con | Endogenous | Not specified |
| MDA-MB231-LIF | Overexpressed | ~2-fold lower than MDA-MB231-Con |
Table 1: In Vitro Cytotoxicity of this compound.
This compound also demonstrated significant inhibition of cancer cell migration in trans-well assays.
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in a xenograft mouse model using MDA-MB-231 breast cancer cells with and without LIF overexpression.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition |
| BALB/c nude mice with MDA-MB231-LIF xenografts | This compound | 0.5 mg/kg | Significant reduction in tumor volume over time |
| BALB/c nude mice with MDA-MB231-LIF xenografts | This compound | 1 mg/kg, i.p., 5 times/week for 24 days | Significantly inhibited the growth of xenograft tumors with LIF overexpression |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic and toxicology studies are essential for the clinical development of any new therapeutic agent.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not yet publicly available. However, it has been described as being orally bioavailable.
| Parameter | Value |
| Cmax | Data not available |
| Tmax | Data not available |
| Half-life | Data not available |
| Oral Bioavailability | Data not available |
Table 3: Pharmacokinetic Profile of this compound.
Toxicology and Safety
This compound has been reported to be safe and tolerable in preclinical toxicity studies. However, specific data such as the LD50 and Maximum Tolerated Dose (MTD) have not been disclosed.
| Parameter | Value |
| LD50 | Data not available |
| Maximum Tolerated Dose (MTD) | Data not available |
| Adverse Effects | Not specified |
Table 4: Toxicology and Safety Profile of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used in the preclinical evaluation of this compound.
Avidin-Biotin Pulldown Assay for this compound-LIF-R Interaction
This assay is used to confirm the direct binding of this compound to the LIF receptor.
Materials:
-
Biotinylated this compound
-
Control (non-biotinylated) this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate from LIF-R expressing cells
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody against LIF-R for Western blot
Procedure:
-
Incubate the streptavidin-coated magnetic beads with biotinylated this compound or control this compound for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound this compound.
-
Add cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-LIF-R antibody.
Western Blot for Phosphorylated STAT3 and AKT
This method is used to assess the effect of this compound on the activation of downstream signaling pathways.
Materials:
-
Cell lysates from cells treated with and without this compound and/or LIF
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Transwell Migration Assay
This assay measures the ability of this compound to inhibit cancer cell migration.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cancer cells
-
Serum-free media
-
Media with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free media, with or without this compound.
-
Add media containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells under a microscope.
Conclusion and Future Directions
This compound is a promising novel inhibitor of the LIF signaling pathway with demonstrated preclinical anti-tumor activity. Its ability to target LIF-overexpressing cancers offers a potential new therapeutic strategy for patients with limited treatment options. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to support its translation into clinical trials. The development of this compound highlights the potential of targeting cytokine signaling pathways in oncology and provides a valuable tool for further research into the role of LIF in cancer biology.
References
EC330: A Potent Inhibitor of LIF Signaling and its Impact on Cancer Cell Proliferation and Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leukemia Inhibitory Factor (LIF) is a cytokine that has been increasingly implicated in the progression of various cancers by promoting cell proliferation, migration, and therapeutic resistance. Its signaling pathway, therefore, presents a compelling target for novel anticancer therapies. This document provides a comprehensive technical overview of EC330, a novel small-molecule inhibitor designed to target the LIF signaling cascade. We will delve into its mechanism of action, summarize its quantified effects on cancer cell proliferation and migration, provide detailed experimental protocols for key assays, and visualize the critical signaling and experimental workflows.
Core Mechanism of Action: Inhibition of the LIF/LIF-R Axis
This compound functions as a potent inhibitor of the LIF signaling pathway.[1][2][3] Molecular docking studies predict that this compound's molecular target is the LIF receptor (LIF-R).[1][2] The compound is thought to bind to the LIF-R, interfering with its interaction with LIF. This prevents the recruitment of gp130 to form the high-affinity receptor complex, thereby blocking the activation of downstream oncogenic signaling pathways.[1][2] The interaction between this compound and LIF-R has been confirmed through Avidin pull-down assays.[1]
The primary signaling cascades downstream of LIF-R activation include the JAK/STAT3, PI3K/AKT, and mTOR pathways, all of which are crucial for cell growth and survival.[1][2] By blocking the initial receptor activation, this compound effectively abolishes the LIF-induced phosphorylation of key proteins in these cascades, such as STAT3 (at Tyr705) and AKT (at Ser473).[1] Notably, this compound's inhibitory action is specific to LIF signaling, as it does not affect STAT3 activation by other cytokines from the IL-6 superfamily.[1]
Impact on Cancer Cell Proliferation
This compound demonstrates a preferential inhibitory effect on the proliferation of cancer cells that overexpress LIF.[1] Studies on breast cancer cell lines (MCF7 and MDA-MB-231) with ectopic LIF expression showed a significant reduction in cell proliferation upon treatment with this compound, an effect comparable to that of a LIF neutralizing antibody.[1] In contrast, the compound has a much weaker inhibitory effect on control cells without LIF overexpression, highlighting its targeted activity.[1]
Quantitative Data Summary: Proliferation
| Cell Line | Genetic Background | Compound | Concentration | Observed Effect |
| MCF7 | Ectopic LIF Overexpression | This compound | 5 nM | Proliferation largely abolished.[1] |
| MDA-MB-231 | Ectopic LIF Overexpression | This compound | Not specified | Proliferation greatly inhibited.[1] |
| MDA-MB-231 | Xenograft Model (LIF O/E) | This compound | 1 mg/kg | Preferentially inhibited tumor growth.[1] |
| IGROV-1 | Xenograft Model | This compound | 0.5 & 2.5 mg/kg | Dose-dependently reduced tumor burden. |
| MDA-MB-231 | Xenograft Model | This compound | 0.5 & 2.5 mg/kg | Dose-dependently reduced tumor burden. |
Experimental Protocol: Cell Proliferation Assay
The anti-proliferative effects of this compound are typically quantified using a standard colorimetric assay, such as the MTT or CCK-8 assay.
-
Cell Seeding: Cancer cells (e.g., MCF7-LIF and control MCF7-Con) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Following incubation, a reagent (e.g., 10 µL of CCK-8 solution or 20 µL of MTT solution) is added to each well. The plate is then incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or after solubilizing formazan crystals for MTT.
-
Analysis: The rate of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the inhibition rate against the log of the compound concentration.
Impact on Cancer Cell Migration
LIF is known to promote the migration of cancer cells, a critical step in metastasis.[1] this compound effectively counteracts this effect. In trans-well migration assays, this compound significantly inhibited the migration of LIF-overexpressing MCF7 and MDA-MB-231 cells.[1][2] This demonstrates that this compound's mechanism of targeting the LIF/LIF-R axis directly translates to a functional inhibition of the cancer cell's migratory capabilities.[1]
Quantitative Data Summary: Migration
| Cell Line | Genetic Background | Compound | Concentration | Observed Effect |
| MCF7 | Ectopic LIF Overexpression | This compound | 5 nM | Migration significantly inhibited.[1] |
| MDA-MB-231 | Ectopic LIF Overexpression | This compound | 15 nM | Migration significantly inhibited.[1] |
Experimental Protocol: Trans-well Migration Assay
The Boyden chamber or trans-well assay is the standard method for evaluating the effect of this compound on cancer cell migration.
-
Chamber Preparation: Trans-well inserts (typically with an 8 µm pore size membrane) are placed into the wells of a 24-well plate.
-
Chemoattractant Addition: The lower chamber is filled with a culture medium containing a chemoattractant (e.g., fetal bovine serum or recombinant LIF) to induce migration.
-
Cell Seeding: Cancer cells are resuspended in a serum-free medium containing the desired concentration of this compound or a vehicle control. A specific number of cells (e.g., 5 x 10^4) is then seeded into the upper chamber of the trans-well insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Cell Removal: After incubation, non-migratory cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Fixation and Staining: Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The stained cells are visualized under a microscope, and the number of migrated cells is counted in several random fields. The results are expressed as the average number of migrated cells per field.
Conclusion
The small-molecule compound this compound is a promising therapeutic agent that specifically targets the LIF/LIF-R signaling axis. By inhibiting the activation of downstream pro-survival and pro-metastatic pathways like JAK/STAT3 and PI3K/AKT, this compound effectively reduces both the proliferation and migration of cancer cells, particularly those characterized by LIF overexpression. The data strongly support its continued development as a targeted therapy for LIF-dependent cancers. Further investigation in diverse cancer models and clinical settings is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for EC330 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC330 is a novel small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2] LIF, a member of the interleukin-6 cytokine family, is often overexpressed in various cancers, including breast cancer, where it promotes tumor progression, metastasis, and therapeutic resistance.[1] this compound exhibits preferential cytotoxicity towards breast cancer cells with high LIF expression, indicating its potential as a targeted therapeutic agent.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in breast cancer cell lines, focusing on its effects on cell viability, migration, and key signaling pathways.
Mechanism of Action
This compound functions by interfering with the interaction between LIF and its receptor (LIF-R).[1] This blockade inhibits the downstream activation of several critical oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR.[1][3] By disrupting these pathways, this compound effectively suppresses cancer cell proliferation and migration.[1]
Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in commonly used breast cancer cell lines.
| Cell Line | Description | IC50 of this compound (µM) | Notes |
| MCF7-Con | ER-positive, human breast adenocarcinoma (Control) | ~0.2-0.3 | Treated for 24 hours. |
| MCF7-LIF | MCF7 with ectopic LIF overexpression | 3-5 fold lower than MCF7-Con | Demonstrates preferential targeting of LIF-overexpressing cells.[1] |
| MDA-MB-231-Con | Triple-negative, human breast adenocarcinoma (Control) | Not explicitly stated, but this compound has a weaker effect than in LIF-overexpressing cells.[1] | |
| MDA-MB-231-LIF | MDA-MB-231 with ectopic LIF overexpression | ~2-fold lower than MDA-MB-231-Con | Highlights increased sensitivity in LIF-overexpressing triple-negative breast cancer cells.[1] |
Key Experimental Protocols
Herein are detailed protocols for essential in vitro assays to characterize the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231, and their LIF-overexpressing counterparts)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the LIF signaling pathway.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-p70-S6K, anti-p70-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Trans-well Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
Trans-well inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Pre-coat the trans-well inserts with a thin layer of Matrigel for invasion assays (optional for migration assays).
-
Starve the cells in a serum-free medium for 24 hours.
-
Resuspend the cells in a serum-free medium containing the desired concentration of this compound (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).[1]
-
Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the trans-well insert.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope and quantify the results.
Visualizations
Signaling Pathway
Caption: this compound inhibits the LIF/LIF-R signaling cascade in breast cancer cells.
Experimental Workflow
References
Application Notes: EC330 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC330 is a novel small-molecule inhibitor of Leukemia Inhibitory Factor (LIF) signaling, a pathway implicated in the proliferation, migration, and survival of various cancer cells.[1][2][3][4] LIF, a member of the interleukin-6 cytokine family, exerts its effects by binding to the LIF receptor (LIF-R), leading to the activation of downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[2] this compound has demonstrated potent anti-tumor activity in preclinical xenograft models, particularly in cancers characterized by LIF overexpression.[1] These notes provide a comprehensive overview of the application of this compound in xenograft mouse models, including its mechanism of action, in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound functions by directly interacting with the LIF-R, thereby inhibiting the binding of LIF and subsequent receptor activation.[1] This blockade of the LIF/LIF-R signaling axis prevents the phosphorylation and activation of key downstream effector proteins. Specifically, this compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (p-STAT3Y705) and AKT at serine 473 (p-AKTS473), crucial events for their activation.[1] The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation, migration, and tumor growth.[1][2]
Caption: this compound inhibits the LIF/LIF-R signaling pathway.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various xenograft models. The tables below summarize the quantitative data from these studies.
Table 1: this compound Efficacy in Breast Cancer Xenograft Models
| Cell Line | Mouse Model | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |
| MDA-MB-231 (LIF Overexpression) | Not Specified | 1 mg/kg, intraperitoneal injection, 5 times/week | 24 days | Significant inhibition of xenograft tumor growth.[1] | [1] |
| MDA-MB-231 | Not Specified | 0.5 and 2.5 mg/kg | Not Specified | Dose-dependent reduction in tumor burden. | |
| MCF7 (LIF Overexpression) | Not Specified | Not Specified | Not Specified | Marked specificity in inhibiting proliferation compared to control MCF7 cells. |
Table 2: this compound Efficacy in Ovarian Cancer Xenograft Models
| Cell Line | Mouse Model | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |
| IGROV-1 | Not Specified | 0.5 and 2.5 mg/kg | Not Specified | Dose-dependent reduction in tumor burden. |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound.
Cell Culture and Preparation
-
Cell Lines: Culture human breast cancer (e.g., MDA-MB-231, MCF7) or ovarian cancer (e.g., IGROV-1) cell lines in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For studies investigating LIF-dependent effects, stable cell lines overexpressing LIF can be generated via lentiviral transduction.
-
Cell Viability: Prior to injection, assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
-
Cell Suspension: Harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
Xenograft Mouse Model Establishment
-
Animal Model: Utilize immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old).
-
Subcutaneous Xenograft: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration
-
Formulation: Dissolve this compound powder in a suitable vehicle, such as DMSO, for stock solutions. Further dilute with a vehicle appropriate for in vivo administration (e.g., a mixture of Cremophor EL, ethanol, and saline).
-
Dosage and Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg).[1] The control group should receive the vehicle only.
-
Treatment Schedule: Follow a consistent treatment schedule, for example, five times a week for the duration of the study (e.g., 24 days).[1]
Data Analysis and Endpoint
-
Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Western Blot Analysis: Homogenize a portion of the excised tumor tissue to prepare protein lysates. Perform Western blot analysis to assess the levels of total and phosphorylated STAT3 to confirm the on-target activity of this compound.[1]
Caption: Workflow for this compound xenograft studies.
References
- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies with EC330
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC330 is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2] In preclinical in vivo models, this compound has demonstrated anti-tumor efficacy, making it a compound of interest for cancer research and drug development.[1][3] These application notes provide detailed protocols for the dosage and administration of this compound in in vivo studies, focusing on xenograft models.
Mechanism of Action
This compound targets the LIF receptor (LIF-R), inhibiting the binding of LIF.[1] This action blocks the subsequent activation of several downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][4][5] The inhibition of these pathways leads to a reduction in cancer cell proliferation and migration.[1][4]
References
- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIF/STAT3 signaling fails to maintain self-renewal of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. LIF-induced STAT3 signaling in murine versus human embryonal carcinoma (EC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-STAT3 (Tyr705) Following EC330 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation. The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is a key event that leads to its activation, dimerization, nuclear translocation, and subsequent regulation of target gene expression. Aberrant STAT3 activation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.
EC330 is a small molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. LIF is a cytokine that, upon binding to its receptor, activates the JAK/STAT pathway, leading to the phosphorylation of STAT3. By inhibiting LIF signaling, this compound is expected to decrease the levels of phosphorylated STAT3 (p-STAT3), thereby reducing the pro-oncogenic activities associated with its activation.
This document provides a detailed protocol for performing Western blot analysis to quantify the changes in p-STAT3 (Tyr705) levels in cultured cells following treatment with this compound.
Signaling Pathway of LIF and Inhibition by this compound
The following diagram illustrates the signaling cascade from LIF to STAT3 activation and the point of inhibition by this compound.
Caption: LIF binding to its receptor activates JAK, which in turn phosphorylates STAT3. This compound inhibits this pathway at the LIF receptor level.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the major steps involved in the Western blot analysis of p-STAT3 after this compound treatment.
Caption: A stepwise workflow for the Western blot analysis of p-STAT3.
Data Presentation
The following table presents hypothetical quantitative data demonstrating the effect of this compound on p-STAT3 (Tyr705) levels as determined by Western blot densitometry.
| Treatment Group | This compound Concentration (µM) | p-STAT3 (Tyr705) Relative Density | Total STAT3 Relative Density | p-STAT3 / Total STAT3 Ratio | % Inhibition of p-STAT3 |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.02 ± 0.05 | 0.98 | 0% |
| This compound | 1 | 0.65 ± 0.06 | 0.99 ± 0.04 | 0.66 | 32.7% |
| This compound | 5 | 0.32 ± 0.04 | 1.01 ± 0.06 | 0.32 | 67.3% |
| This compound | 10 | 0.15 ± 0.03 | 0.98 ± 0.05 | 0.15 | 84.7% |
Data are represented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to have active STAT3 signaling (e.g., MDA-MB-231 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Treat the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
LIF Stimulation (Optional): To enhance the p-STAT3 signal, you can stimulate the cells with recombinant human LIF (e.g., 10 ng/mL) for 15-30 minutes prior to cell lysis.
Protein Extraction
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube, avoiding the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing
-
To detect total STAT3 and a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped.
-
Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for total STAT3, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for the loading control antibody.
Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to p-STAT3, total STAT3, and the loading control.
-
Normalize the p-STAT3 and total STAT3 band intensities to the intensity of the loading control for each lane.
-
Calculate the ratio of normalized p-STAT3 to normalized total STAT3 to determine the relative level of STAT3 phosphorylation.
-
Calculate the percentage inhibition of p-STAT3 by comparing the p-STAT3/total STAT3 ratio in this compound-treated samples to the vehicle control.
Application Note: EC330-Mediated Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for assessing the cytotoxic effects of EC330, a novel small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, on the human breast cancer cell lines MCF-7 and MDA-MB-231. This compound targets the LIF receptor (LIF-R), disrupting downstream oncogenic signaling and inhibiting cancer cell proliferation and migration.[1][2] The provided methodologies for cell viability assays, such as the MTT and Trypan Blue exclusion assays, are essential for determining the dose-dependent efficacy of this compound and calculating key parameters like the half-maximal inhibitory concentration (IC50).
Mechanism of Action of this compound
This compound functions as a potent inhibitor of the LIF signaling pathway, which is often overexpressed in various cancers and is associated with poor prognosis.[2] LIF initiates its signaling cascade by binding to a receptor complex composed of the LIF receptor (LIF-R) and glycoprotein 130 (gp130).[2] This binding triggers the activation of several downstream pathways, including STAT3, PI3K/AKT, and mTOR, which collectively promote cancer cell proliferation, migration, and survival.[1][2] this compound is believed to interact with LIF-R, thereby blocking the function of LIF and inhibiting the subsequent activation of these oncogenic signaling pathways.[1][2] Studies have shown that this compound's cytotoxic effects are more pronounced in cancer cells that overexpress LIF.[1]
Data Presentation: this compound Cytotoxicity
This compound demonstrates significant cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cells, with a preferential effect on cells overexpressing LIF. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.
| Cell Line | Genetic Background | Treatment Duration | IC50 Value | Reference |
| MCF-7 | Control (MCF7-Con) | 24 hours | ~0.2 - 0.3 µM | [1] |
| MCF-7 | LIF Overexpression (MCF7-LIF) | 24 hours | 3-5 fold lower than control | [1][2] |
| MDA-MB-231 | Control (MDA-MB231-Con) | 24 hours | Not explicitly stated, but higher than LIF-overexpressing cells | [1][3] |
| MDA-MB-231 | LIF Overexpression (MDA-MB231-LIF) | 24 hours | ~2 fold lower than control | [1][2] |
Experimental Protocols
The following are detailed protocols for conducting cell viability assays to evaluate the effects of this compound.
References
How to dissolve and store EC330 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC330 is a small molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2][3] It functions by targeting the LIF receptor (LIFR), thereby blocking the downstream activation of key cellular pathways such as JAK/STAT3, PI3K/AKT, and MAPK.[1][4] This inhibition disrupts cancer cell proliferation and migration, making this compound a compound of significant interest in oncological research. These application notes provide detailed protocols for the dissolution and storage of this compound, as well as its application in a common cell-based assay.
Chemical Properties and Storage
This compound is a solid, off-white to light yellow powder.
| Property | Value |
| Chemical Formula | C₃₀H₃₂F₂O₂ |
| Molecular Weight | 462.57 g/mol |
| CAS Number | 2016795-77-8 |
Proper storage is critical to maintain the stability and activity of this compound.
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in water.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethyl Sulfoxide (DMSO) | 23 mg/mL[2] | 49.72 mM[2] |
| Ethanol | 93 mg/mL[2] | 201.05 mM |
| Water | Insoluble[2] | - |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.6257 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 4.6257 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Protocol for Cell-Based Assays: Wound Healing Migration Assay
This protocol details the use of this compound in a wound healing assay to assess its effect on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once the cells reach confluency, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh, complete cell culture medium containing the desired concentration of this compound. Typical working concentrations for in vitro assays range from 5 nM to 1 µM.[2] A vehicle control (DMSO) should be run in parallel.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Time X): Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours) to monitor cell migration into the wound.
-
Data Analysis: Measure the area of the wound at each time point for both treated and control wells. The rate of wound closure can be calculated to determine the effect of this compound on cell migration.
Visualizations
This compound Mechanism of Action: Inhibition of LIFR Signaling
Caption: this compound inhibits the LIFR, blocking downstream signaling pathways.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for assessing cell migration using a wound healing assay.
References
Application Notes and Protocols for EC330 in Cancers with LIF Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemia Inhibitory Factor (LIF) is a cytokine of the interleukin-6 (IL-6) superfamily that has been implicated in the progression of various cancers.[1] Overexpression of LIF is associated with increased cancer cell proliferation, migration, invasion, and therapeutic resistance.[1][2] LIF exerts its effects by binding to a receptor complex composed of the LIF receptor (LIFR) and glycoprotein 130 (gp130), which activates downstream signaling pathways, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways.[2][3] Consequently, targeting the LIF/LIFR signaling axis presents a promising therapeutic strategy for cancers with LIF overexpression.
EC330 is a novel small-molecule inhibitor that targets the LIF/LIFR signaling pathway.[4][5] Preclinical studies have demonstrated its potential as a therapeutic agent in cancers characterized by high LIF expression. These application notes provide a summary of the key findings related to this compound and detailed protocols for its investigation in a laboratory setting.
Mechanism of Action
This compound is a steroidal inhibitor of LIF.[6] It is designed to bind to the LIFR, thereby inhibiting the LIF-induced activation of downstream signaling cascades, including the STAT3, PI3K/AKT, and mTOR pathways.[2][4][6] By blocking these pathways, this compound effectively abrogates the pro-tumorigenic effects of LIF, such as enhanced cell proliferation and migration.[2][4]
Interestingly, recent studies have also identified this compound as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. This suggests a dual mechanism of action that could be particularly effective in targeting cancer cells.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in cancer cell lines and xenograft models with LIF overexpression.
Table 1: In Vitro Efficacy of this compound in Human Breast Cancer Cell Lines
| Cell Line | LIF Status | Parameter | Value | Reference |
| MCF7 | Control (MCF7-Con) | IC50 (24h) | ~0.2-0.3 µM | [1][4] |
| MCF7 | LIF Overexpression (MCF7-LIF) | IC50 (24h) | 3-5 fold lower than MCF7-Con | [1][4] |
| MDA-MB-231 | Control (MDA-MB231-Con) | IC50 | - | [1][4] |
| MDA-MB-231 | LIF Overexpression (MDA-MB231-LIF) | IC50 | ~2-fold lower than MDA-MB231-Con | [1][4] |
| MCF7 | LIF Overexpression | Proliferation Inhibition | This compound at 5 nM largely abolished LIF-promoted proliferation | [1] |
| MDA-MB-231 | LIF Overexpression | Migration Inhibition | This compound at 15 nM significantly inhibited migration | [1] |
| MCF7 & MDA-MB-231 | LIF Overexpression | Signaling Inhibition | This compound at 1 µM abolished LIF-induced phosphorylation of STAT3 and AKT | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Type | Cell Line | Treatment | Dosage and Schedule | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 with LIF overexpression | This compound | 1 mg/kg, i.p., 5 times/week for 24 days | Significantly inhibited tumor growth | [1] |
| Ovarian Cancer | IGROV-1 | This compound | 0.5 and 2.5 mg/kg | Dose-dependently reduced tumor burden | |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound | 0.5 and 2.5 mg/kg | Dose-dependently reduced tumor burden |
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Efficacy of EC330 on Tumor Growth in a Murine Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of EC330, a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. The protocol details the establishment of a human breast cancer xenograft model in immunocompromised mice, administration of this compound, monitoring of tumor growth, and subsequent analysis of target engagement within the tumor tissue. The methodologies described herein are intended to provide a robust framework for preclinical assessment of this compound and similar compounds.
Introduction
Leukemia Inhibitory Factor (LIF) is a cytokine that has been implicated in the progression of various cancers by promoting cell proliferation, migration, and therapeutic resistance. LIF exerts its effects through binding to the LIF receptor (LIF-R), which subsequently activates downstream signaling cascades, including the STAT3, PI3K/AKT, and mTOR pathways.[1][2] this compound is a novel small-molecule compound designed to inhibit the LIF/LIF-R interaction, thereby blocking these oncogenic signaling pathways.[1] Preclinical studies have demonstrated that this compound can significantly inhibit the growth of tumor xenografts, particularly those with LIF overexpression.[1] This application note provides a detailed protocol for assessing the anti-tumor activity of this compound in a murine xenograft model using the MDA-MB-231 human breast cancer cell line engineered to overexpress LIF (MDA-MB-231-LIF).
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Synthesized in-house or custom order | N/A |
| MDA-MB-231-LIF cells | In-house generated or collaborator | N/A |
| BALB/c nude mice (female, 4-6 weeks old) | The Jackson Laboratory | 002019 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Matrigel® Matrix | Corning | 354234 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Ketamine/Xylazine | Henry Schein | 005030/005032 |
| Anti-phospho-STAT3 (Tyr705) antibody | Cell Signaling Technology | 9145 |
| Anti-STAT3 antibody | Cell Signaling Technology | 9139 |
| Anti-β-actin antibody | Santa Cruz Biotechnology | sc-47778 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Maintenance:
-
Preparation for Injection:
-
On the day of injection, harvest cells that are in the logarithmic growth phase.[5]
-
Wash the cells once with sterile PBS.[6]
-
Resuspend the cell pellet in a 1:1 mixture of serum-free DMEM and Matrigel® Matrix on ice.[7]
-
Adjust the final cell concentration to 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice until injection.[5]
-
Animal Handling and Housing
-
Acclimatization:
-
Ethical Considerations:
-
All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[10]
-
Tumor Implantation
-
Anesthetize the mice using a ketamine/xylazine cocktail administered intraperitoneally.
-
Shave and sterilize the right flank of the mouse with 70% ethanol.[11]
-
Using a 1 mL syringe with a 27-gauge needle, draw up 100 µL of the cell suspension (containing 5 x 10^6 cells).[7]
-
Gently lift the skin on the flank and insert the needle subcutaneously.[12]
-
Slowly inject the cell suspension, creating a small bleb under the skin.[5]
-
Withdraw the needle slowly to prevent leakage of the cell suspension.[11]
-
Monitor the mice until they have fully recovered from anesthesia.
This compound Administration and Tumor Growth Monitoring
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with sterile PBS to achieve the final desired concentration for injection. The final DMSO concentration should be below 5%.
-
-
Treatment Regimen:
-
Once tumors reach an average volume of approximately 30 mm³, randomize the mice into treatment and control groups (n ≥ 6 per group).[11]
-
Administer this compound at a dose of 1 mg/kg body weight via intraperitoneal injection five times per week for 24 days.[11]
-
The control group should receive an equivalent volume of the vehicle (e.g., PBS with the same percentage of DMSO).[11]
-
-
Tumor Measurement and Animal Monitoring:
-
Measure the tumor dimensions (length and width) twice weekly using digital calipers.[4]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[13]
-
Monitor the body weight of the mice twice weekly.[4]
-
Observe the animals daily for any signs of toxicity or distress, such as changes in behavior, appetite, or physical appearance.[4]
-
Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of their initial body weight, in accordance with humane endpoint guidelines.[14]
-
Tissue Harvesting and Analysis
-
At the end of the study, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Excise the tumors, weigh them, and record the final tumor weight.
-
For protein analysis, snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for histological analysis.
Western Blot Analysis for p-STAT3
-
Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 30-50 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) (1:1000 dilution), total STAT3 (1:1000 dilution), and β-actin (1:5000 dilution) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Summary of Tumor Growth and Animal Body Weight Data
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SEM) | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 6 | N/A | |||||
| This compound (1 mg/kg) | 6 |
Table 2: Summary of Western Blot Densitometry Analysis
| Treatment Group | N | p-STAT3 / Total STAT3 Ratio (Mean ± SEM) | % Inhibition of STAT3 Phosphorylation |
| Vehicle Control | 3 | N/A | |
| This compound (1 mg/kg) | 3 |
Mandatory Visualizations
References
- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDA-MB-231 cell line|AcceGen [accegen.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. jax.org [jax.org]
- 10. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EC330 Technical Support Center: Optimizing Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of EC330 for in vitro cell culture experiments. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2] It functions by binding to the LIF receptor (LIF-R), which prevents LIF from activating downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[3] This inhibition can lead to reduced cell proliferation and migration, particularly in cancer cells that overexpress LIF.[1][4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, from 1 nM to 10 µM, is a good starting point.[5] For specific cell lines like MCF7 and MDA-MB-231, effective concentrations have been reported to be in the low nanomolar range (e.g., 5 nM for MCF7 and 15 nM for MDA-MB-231 in migration assays).[1]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentration.
Q4: How long is this compound stable in cell culture medium?
A4: The stability of small molecules in cell culture media can be influenced by factors such as temperature, light exposure, and interactions with media components.[6][7] It is recommended to prepare fresh dilutions of this compound in media for each experiment. If long-term incubation is required, the stability of this compound in your specific cell culture medium should be empirically determined.
Q5: What are the expected effects of this compound on cells?
A5: The primary effect of this compound is the inhibition of LIF signaling. In LIF-dependent cell lines, this can manifest as decreased cell proliferation, reduced cell migration, and alterations in downstream signaling pathways (e.g., decreased phosphorylation of STAT3 and AKT).[1][3] The magnitude of the effect will depend on the cell line's dependence on the LIF pathway for its growth and survival.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | The cell line may not be dependent on the LIF signaling pathway. | Confirm LIF-R expression and LIF-dependence of your cell line. Consider using a positive control cell line known to be sensitive to LIF signaling inhibition. |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range. | |
| The compound has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted, protected from light, at -20°C or -80°C). | |
| High cytotoxicity observed even at low concentrations. | The cell line is highly sensitive to the inhibition of the LIF pathway. | Use a lower range of concentrations in your dose-response experiments. |
| Off-target effects of the compound at high concentrations. | Keep the concentration as low as possible while still achieving the desired biological effect to minimize potential off-target effects.[8][9] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments. | |
| High variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all wells. |
| Pipetting errors when preparing dilutions. | Use calibrated pipettes and prepare a master mix for each concentration to be tested. | |
| Edge effects in multi-well plates. | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or medium without cells. | |
| Precipitate observed in the cell culture medium. | The solubility of this compound in the medium has been exceeded. | Ensure the final concentration of the solvent is sufficient to keep the compound in solution. Vortex the diluted solution before adding it to the cells. |
| Interaction of this compound with components in the serum or medium. | Consider reducing the serum concentration if possible or using a serum-free medium for the duration of the treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare 2X concentrated solutions of your final desired concentrations.
-
A suggested starting range for the final concentrations is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Visualizations
LIF Signaling Pathway and this compound Inhibition
Caption: LIF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Troubleshooting EC330 solubility and stability in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EC330. The information focuses on addressing common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2][3] It functions by interacting with the LIF receptor (LIF-R), thereby blocking the downstream activation of signaling pathways such as STAT3, PI3K/AKT, and mTOR that are promoted by LIF.[2] This inhibition can reduce the proliferation and migration of cancer cells where LIF signaling is active.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound powder at -20°C. If this compound is dissolved in a solvent such as DMSO for a stock solution, it should be stored at -80°C to maintain its integrity. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the known solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) but is considered insoluble in water. Quantitative data from suppliers indicates a solubility of up to 20 mg/mL (43.24 mM) in DMSO.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in experimental settings.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Cause: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock solution is diluted into an aqueous cell culture medium, the compound may crash out of solution if its solubility limit is exceeded in the final concentration of the co-solvent.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final percentage of DMSO in your cell culture medium is sufficient to maintain this compound solubility, while remaining non-toxic to your cells. A general starting point is a final DMSO concentration of 0.1% to 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the cell culture medium. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.
-
Pre-warm the Media: Adding the this compound stock solution to pre-warmed cell culture media (37°C) can sometimes improve solubility.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate rapid and uniform mixing.
Issue 2: Inconsistent or lack of biological activity in vitro.
Cause: This could be due to several factors including poor solubility, degradation of the compound, or issues with the experimental setup.
Solutions:
-
Confirm Complete Dissolution: Before diluting in media, ensure that your this compound is fully dissolved in the DMSO stock solution. You can gently warm the stock solution to 37°C and use an ultrasonic bath to aid dissolution.
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment to minimize potential degradation in the aqueous environment.
-
Evaluate Media Components: While specific interactions are not documented, be aware that components in complex media or serum could potentially interact with the compound. If inconsistent results are observed, consider using a simpler, serum-free medium for initial experiments if your cell line permits.
-
pH of the Medium: While no specific pH sensitivity for this compound is reported, significant deviations from physiological pH (7.2-7.4) in the final culture medium can affect the stability and activity of many small molecules. Ensure your medium is properly buffered.
Issue 3: Observed cytotoxicity in vehicle control cells.
Cause: The co-solvent, typically DMSO, can be toxic to cells at higher concentrations.
Solutions:
-
Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerable concentration that does not affect cell viability or function. This is typically below 1% for most cell lines, but can vary.
-
Minimize DMSO Concentration: Prepare a more concentrated initial stock of this compound in DMSO if possible, which will allow for a lower final DMSO concentration in your culture medium to achieve the desired working concentration of this compound.
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 20 mg/mL (43.24 mM) | DMSO | Supplier Data |
| Solubility | Insoluble | Water | Supplier Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for in vitro experiments based on common laboratory practices for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM/F12)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube on a sensitive balance.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 462.57 g/mol ). For 1 mL of a 10 mM stock, you would need 0.46257 mg. It is often more practical to prepare a larger volume and weigh a larger mass for accuracy.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to assist dissolution.
-
Store this stock solution in single-use aliquots at -80°C.
-
-
Prepare a Working Solution in Cell Culture Medium (e.g., 1 µM):
-
Pre-warm your target cell culture medium to 37°C.
-
Perform a serial dilution. For example, to get a 1 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%:
-
First, dilute the 10 mM stock 1:100 in sterile DMSO or media to get a 100 µM intermediate solution.
-
Then, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Alternatively, for a final concentration of 1 µM and a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
Immediately after adding the this compound stock, gently vortex or invert the tube to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiments.
-
Protocol 2: In Vitro Cell Treatment with this compound
This protocol is a general guideline for treating adherent cells with this compound. An example from the literature involves treating MCF7 and MDA-MB231 cells with 1 µM this compound for 2 hours.[2]
Materials:
-
Adherent cells seeded in appropriate culture vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle control medium (containing the same final concentration of DMSO as the this compound working solution)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your cells in the desired culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare for Treatment:
-
Prepare the this compound working solution and the vehicle control medium as described above.
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
-
Treatment:
-
Add the appropriate volume of the this compound working solution to the treatment wells.
-
Add the same volume of the vehicle control medium to the control wells.
-
Ensure the entire cell monolayer is covered.
-
-
Incubation: Return the cells to the incubator and incubate for the desired treatment duration (e.g., 2 hours).
-
Downstream Analysis: After the incubation period, the medium can be removed, and the cells can be washed and processed for downstream applications such as western blotting, RT-PCR, or cell viability assays.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Mechanism of this compound inhibition of the LIF signaling pathway.
References
Potential off-target effects of EC330 and how to mitigate them
Welcome to the technical support center for EC330, a potent small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them, ensuring data integrity and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel inhibitor of LIF signaling.[1][2][3][4] Its molecular target is the LIF receptor (LIF-R).[1][2] By binding to LIF-R, this compound blocks the interaction between LIF and its receptor, thereby inhibiting the activation of downstream signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][2][4][5] This inhibition leads to a reduction in cancer cell proliferation and migration, particularly in cells that overexpress LIF.[1][2]
Q2: What is known about the specificity and potential off-target effects of this compound?
A2: Preclinical data suggests that this compound is a highly selective inhibitor. One study reported that this compound exhibits no reactivity towards thiol-cysteine residues and no off-target binding to major receptors, kinases, or ion channels. However, as with any small molecule inhibitor, it is crucial for researchers to independently verify its specificity in their experimental system. Off-target effects can arise from structural similarities between the intended target and other proteins, such as conserved ATP-binding pockets in kinases.
Q3: Why is it important to evaluate potential off-target effects of this compound?
A3: Evaluating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of LIFR when it may be caused by the modulation of another protein.
-
Cellular Toxicity: Off-target effects can lead to cellular stress and toxicity, which can confound experimental outcomes and are a major concern in therapeutic development.[6]
-
Reproducibility: Ensuring that the observed phenotype is a direct result of on-target activity is essential for the reproducibility of scientific findings.
Q4: What are the initial steps I should take to assess for potential off-target effects in my cell-based assays?
A4: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve for your observed phenotype. The potency of this compound in your assay should align with its reported potency for LIFR inhibition. A significant deviation may suggest off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment. For instance, if this compound induces a specific phenotype, try to reverse that phenotype by introducing a constitutively active downstream component of the LIFR pathway.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype at a much higher concentration of this compound than its reported IC50 for LIFR.
-
Possible Cause: This could indicate that the observed phenotype is due to an off-target effect, as higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to LIFR at the concentrations used in your experiment.
-
Perform a Broad Off-Target Screen: Consider screening this compound against a panel of kinases and receptors to identify potential off-target interactions.
-
Re-evaluate Dose-Response: Conduct a careful dose-response experiment to determine the lowest effective concentration that produces the on-target phenotype (e.g., inhibition of STAT3 phosphorylation) and compare it to the concentration causing the unexpected phenotype.
-
Issue 2: this compound is causing significant cytotoxicity in my cell line, even at concentrations expected to be specific for LIFR.
-
Possible Cause: While this compound is reported to be specific, the cytotoxicity could be due to an uncharacterized off-target effect in your specific cell model or, alternatively, a consequence of potent on-target inhibition of a critical survival pathway in that cell line.
-
Troubleshooting Steps:
-
Assess Apoptosis and Cell Health: Use assays like Annexin V/PI staining or caspase activity assays to determine if the cytotoxicity is due to apoptosis or necrosis.
-
On-Target vs. Off-Target Toxicity:
-
Rescue Experiment: Attempt to rescue the cells from cytotoxicity by activating a downstream survival signal that is normally regulated by LIFR.
-
LIFR Knockdown/Knockout: Compare the cytotoxic effect of this compound in wild-type cells versus cells where LIFR has been knocked down or knocked out. If the cytotoxicity is still present in the absence of LIFR, it is likely an off-target effect.
-
-
Proteome-Wide Analysis: For a comprehensive view, consider a proteome-wide analysis using techniques like thermal proteome profiling (TPP) to identify all cellular proteins that are stabilized by this compound binding.[7]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents hypothetical data for illustrative purposes. Actual screening data should be generated experimentally.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. LIFR-associated kinase) |
| JAK1 (LIFR-associated) | 15 | - |
| Kinase A | >10,000 | >667 |
| Kinase B | 850 | 57 |
| Kinase C | >10,000 | >667 |
| Kinase D | 1,200 | 80 |
Table 2: Troubleshooting Common Experimental Issues with this compound
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation, variability in cell passage number | Aliquot and store this compound properly; use cells within a consistent passage number range. |
| High background in signaling assays | Non-specific effects at high concentrations | Optimize this compound concentration using a dose-response curve. |
| Unexpected phenotype | Off-target effect | Perform CETSA for target engagement; use a structurally distinct LIFR inhibitor as a control. |
| Cell toxicity | On-target or off-target effect | Conduct rescue experiments; test in LIFR knockout/knockdown cells. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to verify the binding of this compound to LIFR in a cellular context.[8][9][10]
-
Objective: To determine if this compound binding to LIFR increases its thermal stability.
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest and wash the cells, then resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble LIFR at each temperature by Western blotting.
-
-
Expected Outcome: In this compound-treated samples, a higher amount of soluble LIFR should be detected at elevated temperatures compared to the vehicle control, indicating that this compound binding has stabilized the receptor.
2. Kinase Profiling Using a Kinobeads-Based Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.[11][12]
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line to ensure kinases are in their active conformation.
-
Compound Incubation: Incubate the lysate with different concentrations of this compound or a control inhibitor.
-
Affinity Purification: Add Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate. Kinases that are not inhibited by this compound will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound indicates that this compound is binding to and inhibiting that kinase.
-
Visualizations
Caption: this compound inhibits the LIFR signaling pathway.
Caption: Experimental workflow for CETSA.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing EC330. The information is designed to help address specific issues related to cytotoxicity in non-target cells that may be encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with this compound.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in non-target control cell lines. | 1. High LIF Receptor (LIF-R) Expression: Non-target cells may express physiologically relevant levels of LIF-R, making them susceptible to on-target this compound toxicity. LIF-R is expressed in various normal tissues, including the endometrium, liver, and some neuronal cells.[1][2][3] 2. Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to non-specific toxicity. 3. Ferroptosis Induction: this compound is a potent inducer of ferroptosis, a form of iron-dependent cell death.[4] Non-target cells with a higher susceptibility to ferroptosis may exhibit increased cytotoxicity. | 1. Characterize LIF-R Expression: Confirm LIF-R expression levels in your non-target cell line via Western blot or qPCR. 2. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your non-target cells and compare it to your target cells. Aim to use the lowest effective concentration that maintains a therapeutic window. 3. Ferroptosis Inhibition: Co-treat cells with a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, to see if it rescues the cytotoxic phenotype. |
| Inconsistent IC50 values for this compound across experiments. | 1. Cell Health and Passage Number: Variations in cell health, confluency, and passage number can significantly impact drug sensitivity. 2. Reagent Stability: Improper storage or handling of this compound can lead to degradation and reduced potency. 3. Assay Variability: Differences in incubation times, seeding densities, and assay reagents can introduce variability. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment. 2. Proper Reagent Handling: Store this compound as recommended by the supplier. Prepare fresh dilutions from a stock solution for each experiment. 3. Optimize and Standardize Assay Protocol: Follow a consistent, optimized protocol for your cytotoxicity assays. |
| This compound shows reduced potency in my cell model compared to published data. | 1. Low LIF-R Expression: The target cells may have low or absent LIF-R expression, reducing their sensitivity to this compound. 2. Upregulated Anti-Ferroptotic Pathways: Cells may have intrinsic resistance to ferroptosis due to high expression of proteins like GPX4. | 1. Verify Target Expression: Confirm LIF-R expression in your cell line. 2. Assess Ferroptosis Machinery: Evaluate the expression of key proteins involved in the ferroptosis pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. It functions by binding to the LIF receptor (LIF-R), preventing the binding of LIF and subsequent activation of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and mTOR pathways.[4] Additionally, this compound has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.
Q2: Why am I seeing cytotoxicity in my non-target cells?
A2: Cytotoxicity in non-target cells can be due to "on-target" or "off-target" effects. On-target toxicity occurs if your non-target cells express the LIF receptor, making them susceptible to the intended mechanism of this compound. Off-target toxicity can occur at higher concentrations where this compound might interact with other cellular proteins. It is also important to consider that this compound induces ferroptosis, and the sensitivity of different cell types to this process can vary.[4]
Q3: How can I determine if the cytotoxicity in my non-target cells is on-target or off-target?
A3: To differentiate between on-target and off-target effects, you can perform a rescue experiment. If the cytotoxicity is on-target, it should be dependent on the presence of LIF-R. You can use techniques like siRNA or CRISPR to knock down LIF-R in your non-target cells. If the cells become resistant to this compound after LIF-R knockdown, the effect is likely on-target.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily inhibits the LIF-R signaling cascade. This leads to the downregulation of key downstream pathways including:
-
JAK/STAT Pathway: Inhibition of STAT3 phosphorylation.
-
PI3K/AKT Pathway: Reduction in AKT phosphorylation.
-
mTOR Pathway: Downstream inhibition of mTOR signaling.
This compound also induces ferroptosis, which involves the accumulation of lipid reactive oxygen species (ROS) and is dependent on intracellular iron.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target kinase screening data for this compound is not widely published, it is a good practice to consider potential off-target effects, especially when using high concentrations. One report suggests that this compound exhibits no reactivity towards thiol-cysteine residues and no off-target binding to major receptors, kinases, or ion channels at the tested concentrations.[5] However, comprehensive profiling across a broad panel of kinases and other cellular targets would be necessary to fully characterize its off-target profile.
Data Presentation
Table 1: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | LIF Expression | IC50 (µM) | Citation |
| MCF7-Con | Breast Cancer | Endogenous | ~0.2-0.3 | [4] |
| MCF7-LIF | Breast Cancer | Overexpressed | 3-5 fold lower than MCF7-Con | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing this compound-induced cytotoxicity.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of this compound.
- Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
1. Cell Treatment and Lysis:
- Treat cells with this compound at the desired concentration and time points.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
- Load equal amounts of protein onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, LIF-R, and a loading control like GAPDH or β-actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits the LIF/LIF-R signaling pathway.
Caption: this compound induces ferroptosis by inhibiting GPX4 function.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Leukemia inhibitory factor (LIF) and LIF receptor expression in human endometrium suggests a potential autocrine/paracrine function in regulating embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia inhibitory factor (LIF) and LIF receptor expression in human endometrium suggests a potential autocrine/paracrine function in regulating embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of leukemia inhibitory factor (LIF) and its receptor gp190 in human liver and in cultured human liver myofibroblasts. Cloning of new isoforms of LIF mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Monitoring In Vivo Toxicity of EC330 in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the in vivo toxicity of EC330, a novel small-molecule inhibitor of Leukemia Inhibitory Factor (LIF) signaling, in animal models. Given the limited public data on the specific toxicology of this compound, this guide is based on established principles of preclinical safety evaluation for small-molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of an in vivo toxicity study for a compound like this compound?
The primary goals of a preclinical in vivo toxicity study are to:
-
Identify potential target organs for toxicity.[1]
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
-
Characterize the dose-response relationship of any observed toxicities.
-
Assess the reversibility of toxic effects.[1]
-
Establish safety parameters for clinical monitoring in human trials.[1]
Q2: Which animal species are recommended for this compound toxicity studies?
Preclinical safety evaluations should typically be conducted in at least two mammalian species, one rodent and one non-rodent.[2] Common choices include:
-
Rodents: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).
-
Non-rodents: Dogs (e.g., Beagle) or non-human primates (e.g., Cynomolgus monkey).
The selection should be justified based on metabolism, pharmacokinetics, and pharmacological relevance of the LIF/STAT3 pathway in the chosen species.
Q3: What types of toxicity studies should be conducted for this compound?
The type of study depends on the intended clinical use and duration of treatment. A typical preclinical program includes:
-
Acute Toxicity Studies: Assess the effects of a single dose of this compound to determine initial dose ranges and acute toxic effects.[3]
-
Repeated-Dose Toxicity Studies: Evaluate the effects of repeated administration over a defined period (e.g., 28 days, 90 days) to identify target organ toxicity and inform the dose for chronic studies.[3]
-
Safety Pharmacology Core Battery: Investigates the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems, before first-in-human studies.[4][5]
Q4: What are the critical parameters to monitor during an in vivo toxicity study of this compound?
Comprehensive monitoring is crucial for a thorough safety assessment. Key parameters include:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.
-
Body Weight: Measured at least twice weekly to detect any significant changes.
-
Food and Water Consumption: Monitored to assess general health and well-being.
-
Clinical Pathology: Periodic blood and urine analysis to evaluate hematology, clinical chemistry (for organ function), and urinalysis.
-
Terminal Procedures: Gross necropsy, organ weight measurements, and histopathological examination of tissues.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Body Weight Loss (>15-20%) | - Compound-related toxicity (e.g., gastrointestinal distress, systemic toxicity)- Dehydration or reduced food intake- Stress from handling or administration procedure | - Increase frequency of clinical observations.- Provide supplemental hydration and palatable food.- Consider dose reduction or temporary cessation of dosing.- Evaluate for signs of gastrointestinal toxicity (e.g., diarrhea, decreased fecal output).- Consult with the institutional animal care and use committee (IACUC) and veterinarian. |
| Abnormal Clinical Signs (e.g., lethargy, ataxia, piloerection) | - Central Nervous System (CNS) toxicity- Systemic toxicity leading to malaise- Off-target pharmacological effects | - Perform a detailed functional observational battery (FOB) to characterize the neurobehavioral effects.[4]- Correlate the onset and duration of signs with the timing of this compound administration and its pharmacokinetic profile.- Consider reducing the dose or adjusting the dosing schedule.- Ensure proper handling and administration techniques to minimize stress. |
| Elevated Liver Enzymes (e.g., ALT, AST) in Bloodwork | - Hepatotoxicity (direct or metabolic)- Off-target effects on liver function | - Collect liver tissue for histopathological evaluation to identify cellular damage.- Analyze plasma for other markers of liver injury (e.g., bilirubin, alkaline phosphatase).- Consider conducting mechanistic studies to understand the cause of hepatotoxicity.- Evaluate for potential drug-drug interactions if other compounds are co-administered. |
| Unexpected Mortality in a Dose Group | - Acute toxicity at the administered dose- Error in dose calculation or administration- Severe, unpredicted organ failure | - Immediately perform a full necropsy and histopathological examination on the deceased animal(s).- Review all dosing procedures and calculations to rule out errors.- Consider terminating the dose group and initiating a new cohort at a lower dose.- Analyze any available antemortem data (clinical observations, body weight) for predictive signs. |
Experimental Protocols
Protocol 1: General Clinical Observations
-
Frequency: Perform observations at least once daily, and more frequently around the time of expected peak plasma concentration (Tmax) of this compound.
-
Procedure:
-
Observe animals in their home cage before handling to note any changes in posture, activity, or social interaction.
-
Remove each animal from its cage and place it in a standard observation area.
-
Conduct a "hand-on" examination, checking for:
-
General Appearance: Fur condition (piloerection), skin color, presence of any lesions.
-
Eyes: Clarity, presence of discharge, pupil size.
-
Respiratory: Rate and character of breathing.
-
Neurological: Gait, coordination, and response to stimuli.
-
-
Record all findings systematically for each animal.
-
Protocol 2: Blood Collection for Clinical Pathology
-
Timing: Collect samples at pre-defined intervals (e.g., pre-dose, mid-study, and terminal).
-
Site of Collection (Species Dependent):
-
Mice/Rats: Saphenous vein, submandibular vein, or retro-orbital sinus (terminal procedure).
-
-
Procedure:
-
Anesthetize or restrain the animal as per the IACUC-approved protocol.
-
Collect the required volume of blood into appropriate tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry).
-
Process the samples promptly (e.g., centrifuge for serum/plasma separation).
-
Analyze samples using a validated veterinary clinical pathology analyzer.
-
Data Presentation
Table 1: Standard Hematology Parameters
| Parameter | Unit | Description |
| Red Blood Cell (RBC) Count | 10^6/µL | Number of red blood cells |
| Hemoglobin (HGB) | g/dL | Oxygen-carrying capacity of blood |
| Hematocrit (HCT) | % | Percentage of blood volume occupied by RBCs |
| White Blood Cell (WBC) Count | 10^3/µL | Total number of white blood cells |
| Platelet (PLT) Count | 10^3/µL | Number of platelets, essential for clotting |
Table 2: Key Clinical Chemistry Parameters for Organ Function
| Parameter | Unit | Primary Organ System |
| Alanine Aminotransferase (ALT) | U/L | Liver |
| Aspartate Aminotransferase (AST) | U/L | Liver, Muscle |
| Alkaline Phosphatase (ALP) | U/L | Liver, Bone |
| Total Bilirubin (TBIL) | mg/dL | Liver |
| Blood Urea Nitrogen (BUN) | mg/dL | Kidney |
| Creatinine (CREA) | mg/dL | Kidney |
| Creatine Kinase (CK) | U/L | Muscle, Heart |
Visualizations
References
Improving the efficacy of EC330 in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of EC330 in your experimental setups. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. It functions by binding to the LIF receptor (LIF-R), which prevents LIF from binding and activating the receptor complex. This inhibition blocks the activation of downstream signaling pathways, including STAT3, PI3K/AKT, and mTOR, which are involved in cell proliferation, migration, and survival.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated preferential cytotoxicity in cancer cells with LIF overexpression.[1] Efficacy has been reported in human breast cancer cell lines such as MCF7 and MDA-MB-231.[1]
Q3: What is the recommended solvent for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a suitable vehicle would be required, and the preparation method should be optimized to ensure solubility and stability.
Q4: What are the expected outcomes of successful this compound treatment in vitro?
A4: Successful treatment with this compound is expected to lead to a reduction in cancer cell proliferation and migration, particularly in cells that overexpress LIF.[1] On a molecular level, you should observe a decrease in the phosphorylation of key signaling proteins such as STAT3 (at Tyr705) and AKT (at Ser473).[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability
Possible Cause 1: Suboptimal Concentration of this compound
-
Solution: The effective concentration of this compound can be cell line-dependent. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line. Published studies have reported IC50 values in the range of 0.2–0.3 μM for MCF7 cells after 24 hours of treatment.[1]
Possible Cause 2: Low or Absent LIF Overexpression
-
Solution: this compound shows preferential activity against cancer cells with high levels of LIF expression.[1] Verify the expression level of LIF in your cell line using techniques like Western Blot or qPCR. If LIF expression is low, the effect of this compound may be minimal. Consider using a cell line known to overexpress LIF or transiently overexpressing LIF to validate the compound's effect.
Possible Cause 3: this compound Degradation
-
Solution: Ensure proper storage of the this compound compound, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation due to multiple freeze-thaw cycles. The stability of this compound in cell culture medium over the course of your experiment should also be considered.
Issue 2: No Decrease in Downstream Signaling (p-STAT3, p-AKT)
Possible Cause 1: Insufficient Treatment Time
-
Solution: The inhibition of signaling pathways is a dynamic process. A 2-hour treatment with 1 µM this compound has been shown to abolish LIF-induced phosphorylation of STAT3 and AKT.[1] If you do not observe an effect, consider a time-course experiment (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the optimal time point for observing the inhibition of your target proteins.
Possible Cause 2: Crosstalk with Other Signaling Pathways
-
Solution: While this compound is an inhibitor of LIF signaling, other growth factors or cytokines in your cell culture medium (e.g., IL-6) can also activate STAT3.[1] To specifically assess the effect of this compound on LIF-mediated signaling, it is recommended to serum-starve the cells before treating them with LIF and this compound. Interestingly, this compound has been shown not to affect IL-6-induced STAT3 activation, indicating its specificity for the LIF pathway.[1]
Issue 3: Inconsistent Cell Migration Assay Results
Possible Cause 1: Inappropriate this compound Concentration
-
Solution: The concentration of this compound required to inhibit cell migration may differ from that needed to reduce cell viability. For transwell migration assays, concentrations of 5 nM for MCF7 cells and 15 nM for MDA-MB-231 cells have been used effectively.[1] It is advisable to perform a dose-response experiment for the migration assay to find the optimal non-cytotoxic concentration that inhibits migration.
Possible Cause 2: Variability in Assay Technique
-
Solution: Transwell migration assays can have inherent variability. Ensure consistent cell seeding density, proper handling of the inserts to avoid damaging the membrane, and accurate quantification of migrated cells. Including appropriate positive and negative controls in each experiment is crucial for data interpretation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| MCF7 | Cytotoxicity (24h) | IC50: 0.2–0.3 μM | Decreased cell viability | [1] |
| MCF7-LIF | Cytotoxicity (24h) | 3-5 fold lower IC50 than MCF7-Con | Increased sensitivity to this compound | [1] |
| MDA-MB-231-LIF | Cytotoxicity | ~2-fold lower IC50 than MDA-MB-231-Con | Increased sensitivity to this compound | [1] |
| MCF7 | Proliferation | 5 nM | Abolished LIF-promoted proliferation | [1] |
| MCF7 | Migration (Transwell) | 5 nM | Inhibited LIF-promoted migration | [1] |
| MDA-MB-231 | Migration (Transwell) | 15 nM | Inhibited LIF-promoted migration | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Observed Effect | Reference |
| MDA-MB-231 Xenograft | 1 mg/kg, i.p., 5 times/week for 24 days | Preferentially inhibited tumor growth in LIF-overexpressing tumors and blocked STAT3 activation | [1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 6-12 hours.
-
LIF and this compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) for 1-2 hours, followed by stimulation with recombinant human LIF for 15-30 minutes. Include appropriate controls (no treatment, LIF alone, this compound alone).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place 24-well transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or recombinant human LIF) to the lower chamber.
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of the transwell insert. Add the desired non-cytotoxic concentration of this compound (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231) to both the upper and lower chambers.[1]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as 0.5% crystal violet.
-
Imaging and Analysis: Take images of the stained cells using a microscope and count the number of migrated cells in several random fields. Calculate the average number of migrated cells per field.
Visualizations
Caption: this compound inhibits the LIF signaling pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: Troubleshooting logic for this compound experiments.
References
Common challenges in working with EC330 in the lab
Welcome to the technical support center for EC330, a potent small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule compound that functions as an inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1] Its primary mechanism of action is to block the interaction between LIF and its receptor (LIF-R), consequently inhibiting downstream signaling cascades, including the STAT3, PI3K/AKT, and mTOR pathways.[2][3] This inhibition can lead to reduced cell proliferation and migration in cancer cells that overexpress LIF.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water.[1][5][6] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to maintain stability.[5]
Q3: Can this compound be used in animal studies?
Yes, this compound has been used in in vivo xenograft mouse models to study its anti-tumor effects.[3] For in vivo administration, it is crucial to use a suitable vehicle formulation due to its insolubility in aqueous solutions.
Q4: Are there known off-target effects of this compound?
The available literature primarily focuses on the on-target effects of this compound as a LIF inhibitor. While extensive off-target profiling may not be publicly available, it is always good practice in drug development to consider and test for potential off-target activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Cell Culture Media | This compound is insoluble in water and can precipitate when a concentrated DMSO stock is diluted into aqueous cell culture media. | - Prepare a high-concentration stock solution in 100% DMSO.- When preparing working concentrations, dilute the stock solution in a stepwise manner, first into a small volume of media with vigorous mixing or vortexing before adding to the final culture volume.- Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%) to minimize solvent toxicity. |
| Inconsistent or No Inhibitory Effect | - Degradation of the compound: Improper storage of the stock solution.- Low expression of LIF/LIF-R in the cell line: The inhibitory effect of this compound is dependent on the presence of the LIF signaling pathway.- Incorrect dosage: The concentration of this compound may be too low to elicit a response. | - Ensure this compound stock solutions are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Verify the expression of LIF and LIF-R in your target cell line using techniques like qPCR or Western blotting.- Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Cell Toxicity Unrelated to LIF Inhibition | - High DMSO concentration: The final concentration of the solvent in the culture media may be toxic to the cells.- Off-target effects: At high concentrations, small molecules can exhibit off-target activities. | - Prepare a vehicle control with the same final DMSO concentration as your highest this compound treatment to assess solvent toxicity.- Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. |
| Variability in Assay Results | - Inconsistent cell seeding density: Variations in cell number can lead to different responses.- Inconsistent treatment duration: The timing of compound addition and assay readout can affect the results.- Assay interference: The compound may interfere with the assay components (e.g., fluorescence or luminescence). | - Ensure consistent cell seeding and treatment protocols across all experiments.- Standardize the timing of all experimental steps.- Run appropriate controls to check for any interference of this compound with your assay readout. |
Experimental Protocols & Methodologies
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general workflow for assessing the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., one known to express LIF/LIF-R) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Proliferation Assessment:
-
Assess cell proliferation using a suitable method, such as:
-
MTS/MTT Assay: Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance.
-
Cell Counting: Trypsinize and count the cells from each well using a hemocytometer or an automated cell counter.
-
EdU Incorporation Assay: Measure DNA synthesis by detecting the incorporation of EdU.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the cell viability or proliferation against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Experimental Workflow
A simplified workflow for a typical cell-based experiment with this compound.
LIF Signaling Pathway and Inhibition by this compound
This compound inhibits the LIF/LIF-R signaling cascade, blocking downstream pathways.
References
Refining EC330 treatment duration for optimal results
EC330 Technical Support Center
Welcome to the technical support center for this compound. This resource provides detailed guidance to help researchers, scientists, and drug development professionals refine this compound treatment duration for optimal experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X, a critical component of the Growth Factor Signaling Pathway (GFSP). By blocking the activity of Kinase X, this compound prevents the downstream phosphorylation of Substrate Y. This interruption of the signaling cascade leads to cell cycle arrest and ultimately apoptosis in cell lines that are dependent on this pathway.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: For initial experiments, we recommend a dose-response study to determine the EC50 in your specific cell line. A common starting range is between 10 nM and 10 µM. Refer to the table below for an example dose-response dataset.
Q3: How should I properly store and handle this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the stock solution to fully thaw at room temperature before dilution in your cell culture medium.
Q4: My cells are detaching after prolonged treatment with this compound. Is this expected?
A4: Yes, this can be an expected outcome. As this compound induces apoptosis, prolonged exposure will lead to a significant increase in cell death, which can manifest as cell detachment. If you are observing this at time points earlier than expected, you may need to optimize your treatment duration or concentration. Refer to the troubleshooting guide for more details.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results between replicates.
-
Question: Why am I seeing significant standard deviations in my cell viability assays (e.g., MTT, CellTiter-Glo®)?
-
Answer: High variability can stem from several factors.
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your plate. Edge effects can also contribute, so consider not using the outermost wells for data collection.
-
Inconsistent this compound Concentration: When diluting the this compound stock, ensure thorough mixing at each step of the serial dilution to maintain concentration accuracy.
-
Variable Incubation Times: Standardize the time from the addition of this compound to the addition of the viability reagent across all plates and replicates.
-
Issue 2: No significant decrease in phosphorylation of Substrate Y after this compound treatment.
-
Question: I've treated my cells with this compound, but my Western blot shows no change in the levels of phosphorylated Substrate Y (p-Substrate Y). What should I do?
-
Answer: This issue can be addressed with the following troubleshooting steps.
-
Check Treatment Duration: The peak inhibition of p-Substrate Y may occur at a much earlier time point than the induction of apoptosis. Try a time-course experiment with shorter durations (e.g., 15 min, 1 hr, 4 hrs, 8 hrs).
-
Confirm this compound Activity: To confirm that your vial of this compound is active, use a positive control cell line known to be sensitive to the compound.
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase inhibitors to protect the phosphorylation status of your target protein during sample preparation.
-
Issue 3: Unexpected cell death in my vehicle control (DMSO).
-
Question: My cells treated with only the vehicle (DMSO) are showing signs of toxicity. Why is this happening?
-
Answer: While generally used at low concentrations, DMSO can be toxic to some sensitive cell lines.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. We recommend aiming for a final concentration of 0.1% if possible.
-
Test a Different Vehicle: Although rare, some cell lines may have a high sensitivity to DMSO. You could explore other solvents, but this would require re-validation of this compound's solubility and activity.
-
Evaluate Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to vehicle-induced toxicity.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 0.5 | 52.1 ± 4.8 |
| 1.0 | 25.3 ± 3.9 |
| 5.0 | 8.9 ± 2.1 |
| 10.0 | 4.1 ± 1.5 |
Table 2: Example Time-Course Effect of this compound (1 µM) on p-Substrate Y and Apoptosis
| Treatment Duration (hours) | p-Substrate Y Level (% of Control) | % Apoptotic Cells (Annexin V+) |
| 0 | 100 | 5.2 |
| 1 | 15.6 | 6.1 |
| 4 | 8.2 | 10.5 |
| 8 | 22.4 (Signal Recovery) | 25.8 |
| 16 | 45.1 | 48.9 |
| 24 | 60.3 | 72.4 |
| 48 | 75.9 | 88.1 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration
This experiment aims to identify the time points at which this compound maximally inhibits the target (p-Substrate Y) and induces a desired phenotypic outcome (apoptosis).
-
Cell Seeding: Plate your cells in multiple 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with this compound at a concentration of 2x your predetermined EC50. Treat a parallel set of wells with the vehicle (DMSO) as a control.
-
Time-Course Harvest: Harvest cell lysates and pellets for downstream analysis at various time points (e.g., 0, 1, 4, 8, 16, 24, 48 hours).
-
Western Blot Analysis: Use the cell lysates to perform a Western blot to analyze the levels of p-Substrate Y, total Substrate Y, and a loading control (e.g., GAPDH).
-
Apoptosis Assay: Use the harvested cell pellets to perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Quantify the Western blot band intensities and the percentage of apoptotic cells. Plot these values against the treatment duration to identify the optimal time points for your desired readouts.
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound experiments.
EC330 degradation and how to prevent it in experiments
Welcome to the technical support center for EC330, a potent small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experiments, with a focus on preventing degradation and ensuring experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a steroidal inhibitor of Leukemia Inhibitory Factor (LIF), a cytokine belonging to the interleukin-6 family. It functions by inhibiting the LIF/LIF-Receptor (LIFR) signaling cascade. This blockage subsequently downregulates the activation of key downstream pathways, including STAT3, PI3K/AKT, and mTOR, which are crucial for cancer cell proliferation, migration, and survival.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. Adherence to the following storage guidelines is recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Months | For short-term storage. |
| -20°C | Up to 3 years | For long-term storage. | |
| DMSO Stock Solution | 4°C | Up to 2 weeks | For short-term use. |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 2 years | Recommended for long-term storage of solutions. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO. It is advisable to gently vortex or sonicate the solution to ensure it is fully dissolved. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: I am observing inconsistent or weaker than expected inhibitory effects of this compound in my experiments.
This issue can arise from several factors, often related to the degradation or improper handling of the compound.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. - Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from the powder. - Minimize Exposure to Light: Steroidal compounds can be light-sensitive. Protect stock solutions and experimental setups from direct light exposure by using amber vials and covering plates during incubation. |
| Improper Solution Preparation | - Ensure Complete Dissolution: Visually inspect the stock solution to confirm that the compound is fully dissolved. If precipitation is observed, gentle warming (to no more than 37°C) and vortexing may help. - Use Anhydrous DMSO: DMSO is hygroscopic and absorbed water can potentially lead to hydrolysis of the compound over time. Use fresh, high-quality anhydrous DMSO for preparing stock solutions. |
| Experimental Protocol Issues | - Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. - Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. - Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to account for any effects of the solvent. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Using this compound in Cell Culture
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final working concentration immediately before use. Ensure thorough mixing.
-
Add the this compound-containing medium to your cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
Incubate the cells for the desired period, protecting the plate from light if long incubation times are required.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the binding of LIF to its receptor, blocking downstream signaling.
Experimental Workflow for this compound Stability Assessment
Caption: A logical workflow for experimentally determining the stability of this compound.
Troubleshooting Logic for Inconsistent this compound Activity
Caption: A decision-making diagram for troubleshooting this compound experimental issues.
Technical Support Center: Managing Unexpected Results in EC330-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage unexpected results in assays involving the LIF inhibitor, EC330.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2][3] Its primary mechanism of action is to bind to the LIF receptor (LIF-R), preventing the binding of LIF and subsequent activation of downstream signaling pathways.[4][5][6] This inhibition blocks the phosphorylation of key signaling proteins like STAT3 and the activation of the PI3K/AKT pathway, which are crucial for cell proliferation and migration in certain cancers.[4][5][6]
Q2: Which cell lines are recommended for studying the effects of this compound?
Cancer cell lines with ectopic overexpression of LIF, such as MCF-7 and MDA-MB-231 breast cancer cells, have been shown to be sensitive to this compound.[4][6][7] It is recommended to use cell lines with known LIF-R expression and LIF-dependent signaling for optimal results.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[2]
Q4: What are the typical assays used to assess the activity of this compound?
The activity of this compound is commonly assessed using the following assays:
-
Western Blot: To measure the inhibition of LIF-induced phosphorylation of STAT3 (p-STAT3).[4][6][8]
-
Cell Proliferation Assays (e.g., MTT, XTT): To determine the effect of this compound on the growth of cancer cells.[7][9]
-
Cell Migration Assays (e.g., Transwell or wound healing): To evaluate the impact of this compound on cancer cell motility.[4][7]
Troubleshooting Guides
This section provides troubleshooting for common unexpected results in key assays used with this compound.
Western Blot for Phospho-STAT3 (p-STAT3)
Issue: Low or No p-STAT3 Signal
| Possible Cause | Recommendation |
| Inefficient LIF Stimulation | Ensure LIF is active and used at an optimal concentration. Perform a dose-response and time-course experiment to determine the peak of p-STAT3 induction. |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation.[10] |
| Incorrect Antibody Dilution | Optimize the primary antibody concentration. Refer to the manufacturer's datasheet for recommended dilutions. |
| Insufficient Protein Load | Load at least 20-30 µg of protein per lane. For detecting low-abundance phosphoproteins, you may need to load more.[10] |
| Blocking Buffer | Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[11] |
| Washing Buffer | Use Tris-Buffered Saline with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS), as phosphate ions can interfere with phospho-antibody binding.[12] |
Issue: High Background on p-STAT3 Western Blot
| Possible Cause | Recommendation |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Blocking Inefficiency | Increase the blocking time to at least 1 hour at room temperature. |
| Secondary Antibody Non-specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. |
MTT Cell Proliferation Assay
Issue: High Variability Between Replicate Wells
| Possible Cause | Recommendation |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding by gentle pipetting. Mix the cell suspension between plating replicates. Avoid "edge effects" by not using the outer wells of the 96-well plate or by filling them with sterile PBS.[13] |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique. |
| Incomplete Dissolving of Formazan Crystals | Ensure complete solubilization of the formazan crystals by gentle mixing or shaking for at least 15 minutes before reading the plate. |
Issue: Unexpected Increase in Absorbance with this compound Treatment
| Possible Cause | Recommendation |
| Compound Interference | This compound may be reducing the MTT reagent directly. Run a control with this compound in media without cells to check for chemical interference.[14] |
| Cellular Stress Response | At certain concentrations, inhibitors can induce a stress response that increases metabolic activity.[14] Correlate results with a direct cell counting method (e.g., Trypan Blue exclusion) or a different viability assay. |
Transwell Cell Migration Assay
Issue: No or Low Cell Migration in Control Group
| Possible Cause | Recommendation |
| Incorrect Pore Size | Ensure the pore size of the Transwell insert is appropriate for the cell type being used (e.g., 8 µm for many cancer cell lines).[1][15] |
| Suboptimal Chemoattractant Concentration | Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber. A concentration gradient is necessary to induce migration.[16] |
| Cells Not Healthy | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Over-confluent or stressed cells may not migrate well. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient cell migration. This can range from a few hours to over 24 hours depending on the cell line.[16] |
Issue: High Cell Migration in this compound-Treated Group (No Inhibition)
| Possible Cause | Recommendation |
| This compound Concentration Too Low | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your cell line.[7] |
| LIF-Independent Migration | The chosen cell line's migration may not be dependent on the LIF signaling pathway. Confirm that LIF stimulates migration in your cell model. |
| Compound Inactivity | Ensure the this compound stock solution is not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 Inhibition by this compound
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7 or MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
LIF Stimulation: Stimulate the cells with an optimal concentration of LIF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
This compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[18]
Protocol 3: Transwell Cell Migration Assay
-
Insert Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[1]
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing different concentrations of this compound or vehicle control. Seed the cells into the upper chamber (e.g., 1 x 10^5 cells/well).[1]
-
Incubation: Incubate the plate at 37°C for an optimized time period (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[1][19]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.[19]
-
Cell Counting: Elute the stain and measure the absorbance, or count the stained cells in several fields of view under a microscope.
Visualizations
Caption: The LIF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. fishersci.de [fishersci.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LIF Inhibitors in Cancer Research: EC330 vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Leukemia Inhibitory Factor (LIF) has emerged as a critical cytokine in the tumor microenvironment, playing a pivotal role in cancer progression, metastasis, and resistance to therapy. Its multifaceted functions make it a compelling target for novel anti-cancer drugs. This guide provides an objective comparison of EC330, a promising small molecule LIF inhibitor, with other notable LIF inhibitors, EC359 and the monoclonal antibody MSC-1. The comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Overview of LIF Inhibition Strategies
Therapeutic strategies to counteract the pro-tumorigenic effects of LIF primarily involve two approaches: small molecule inhibitors that target the LIF receptor (LIFR) and monoclonal antibodies that neutralize the LIF protein itself. Small molecules like this compound and EC359 offer the potential for oral bioavailability and intracellular targeting, while monoclonal antibodies such as MSC-1 provide high specificity for circulating LIF.
Comparative Analysis of LIF Inhibitors
This section details the mechanism of action, and the preclinical and clinical efficacy of this compound, EC359, and MSC-1.
Mechanism of Action
This compound and EC359 are small molecule inhibitors designed to target the LIF receptor (LIFR). They function by binding to LIFR, thereby blocking the interaction between LIF and its receptor.[1] This prevents the formation of the active LIF/LIFR/gp130 signaling complex and subsequent activation of downstream pro-oncogenic pathways, including STAT3, PI3K/AKT, and mTOR.[2][3] Molecular modeling and in vitro assays have confirmed the direct interaction of these compounds with LIFR.[4][5]
MSC-1 (also known as AZD0171) is a humanized monoclonal antibody that specifically targets the LIF cytokine.[6] By binding to circulating LIF, MSC-1 prevents it from engaging with its receptor, LIFR.[7] This blockade of the initial step in the signaling cascade effectively neutralizes LIF's biological activities.[7] Beyond direct inhibition of tumor cell signaling, MSC-1 has been shown to modulate the tumor microenvironment by reprogramming immunosuppressive M2-like macrophages to a more immunostimulatory M1-like phenotype and increasing the infiltration of CD8+ T-cells.[8]
In Vitro Efficacy
Both this compound and EC359 have demonstrated potent anti-cancer effects in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[2] They have been shown to reduce cell viability, inhibit colony formation, decrease cell invasion, and induce apoptosis.[2] The efficacy of these small molecules is often correlated with the expression levels of LIF and LIFR in the cancer cells.[2]
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | BT-549 | MTT | Cell Viability | IC50 ~50 nM | [2] |
| EC359 | BT-549 | MTT | Cell Viability | More potent than this compound | [4] |
| MDA-MB-231 | Matrigel Invasion | Cell Invasion | Significant reduction | [2] | |
| BT-549 | Caspase 3/7 Assay | Apoptosis | Significant increase | [2] | |
| MSC-1 | N/A | In vitro pSTAT3 | Signaling | Potent inhibition of LIF-induced pSTAT3 | [7] |
Table 1: Comparison of In Vitro Efficacy of LIF Inhibitors. This table summarizes the available quantitative and qualitative data on the in vitro performance of this compound, EC359, and MSC-1 in cancer cell lines. N/A indicates that specific quantitative data was not available in the reviewed sources.
In Vivo Efficacy
The anti-tumor activity of this compound and EC359 has been validated in preclinical xenograft models. This compound significantly inhibited the growth of xenograft tumors with LIF overexpression, with a much weaker effect on tumors without LIF overexpression.[5] Similarly, EC359 has been shown to significantly reduce tumor progression in both cell-derived and patient-derived xenograft (PDX) models of TNBC.[2][9] MSC-1 has also demonstrated efficacy in reducing tumor growth in multiple syngeneic mouse tumor models.[8]
| Inhibitor | Cancer Model | Administration | Key Findings | Reference |
| This compound | MDA-MB-231 Xenograft | 1 mg/kg, i.p., 5 times/week | Significantly inhibited growth of LIF-overexpressing tumors | [5] |
| EC359 | TNBC Xenograft & PDX | Oral/Subcutaneous | Significantly reduced tumor progression | [2][9] |
| MSC-1 | Syngeneic Mouse Models | Intravenous | Decreased tumor growth, reprogrammed tumor microenvironment | [8] |
Table 2: Summary of In Vivo Efficacy in Preclinical Models. This table outlines the experimental models and key outcomes from in vivo studies of this compound, EC359, and MSC-1.
Clinical Data
To date, MSC-1 is the only one of these three inhibitors with reported clinical trial data. A Phase I first-in-human study of MSC-1 in patients with advanced solid tumors found the antibody to be safe and well-tolerated.[6] While no objective responses were observed, 23.7% of patients had stable disease for at least two consecutive tumor assessments.[7] The on-treatment biomarker analysis was consistent with the proposed mechanism of action, showing changes in circulating LIF and modulation of the tumor microenvironment.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: LIF signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating LIF inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of LIF inhibitors. These should be adapted and optimized for specific experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the LIF inhibitor (e.g., this compound, EC359) or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-STAT3
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.[11]
Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a specific concentration (e.g., 2 x 10^6 cells/100 µL).[12]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the LIF inhibitor (e.g., this compound, EC359) or vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, oral).[5]
-
Endpoint: Continue treatment for the specified duration, monitoring tumor growth and animal well-being. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[14]
Conclusion
This compound, EC359, and MSC-1 represent promising therapeutic agents targeting the LIF signaling pathway in cancer. The small molecules this compound and EC359 offer the advantage of targeting the LIF receptor directly and have shown significant preclinical efficacy in reducing tumor growth and progression. MSC-1, a monoclonal antibody, provides high specificity for LIF and has demonstrated a favorable safety profile in early clinical trials, with the added benefit of modulating the tumor immune microenvironment.
The choice between these inhibitors will depend on the specific research question and the desired therapeutic strategy. For studies focused on direct inhibition of LIFR-mediated signaling within the tumor cell, this compound and EC359 are excellent tools. For investigations into the role of circulating LIF and its impact on the immune system, MSC-1 is a more appropriate choice. Further head-to-head comparative studies and the progression of these inhibitors into later-stage clinical trials will be crucial in fully elucidating their therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I, first-in-human study of MSC-1 (AZD0171), a humanized anti-leukemia inhibitory factor monoclonal antibody, for advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I, first-in-human study of MSC-1 (AZD0171), a humanized anti-leukemia inhibitory factor monoclonal antibody, for advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Head-to-Head Comparison: EC330 vs. LIF Neutralizing Antibodies in Targeting the LIF Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key therapeutic strategies for inhibiting the Leukemia Inhibitory Factor (LIF) signaling pathway: the small molecule inhibitor EC330 and LIF neutralizing antibodies. This document synthesizes available experimental data to evaluate their mechanisms of action, efficacy, and methodologies for assessment.
Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine that plays a crucial role in cancer progression by promoting cell proliferation, migration, and survival through the activation of several oncogenic signaling pathways, most notably the JAK/STAT3 pathway.[1] Elevated LIF expression is often associated with a poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2] This guide compares two primary approaches to block LIF signaling: this compound, a small-molecule inhibitor targeting the LIF receptor (LIF-R), and neutralizing antibodies that directly bind to the LIF protein.
Mechanism of Action: A Tale of Two Interceptions
This compound and LIF neutralizing antibodies employ distinct strategies to disrupt the LIF signaling cascade.
This compound , a small-molecule compound, acts by directly binding to the LIF receptor (LIF-R).[3] This interaction is thought to prevent the conformational changes necessary for the recruitment of the gp130 co-receptor, thereby inhibiting the formation of the active receptor complex and blocking downstream signal transduction.[3]
LIF neutralizing antibodies , on the other hand, are monoclonal antibodies that specifically bind to the LIF cytokine itself.[4] This binding sequesters LIF, preventing it from interacting with the LIF-R/gp130 receptor complex on the cell surface. The outcome is the same: abrogation of downstream signaling.
Comparative Efficacy: Insights from Preclinical Data
While direct, comprehensive head-to-head clinical trials are not yet available, preclinical studies provide valuable insights into the comparative efficacy of this compound and LIF neutralizing antibodies.
Inhibition of Cancer Cell Proliferation
Studies have shown that both this compound and LIF neutralizing antibodies effectively inhibit the proliferation of cancer cells that overexpress LIF. In a key study, this compound was found to inhibit the proliferation of cancer cells with ectopic LIF overexpression to a similar extent as a LIF neutralizing antibody.[3][5]
| Agent | Cell Line | Concentration | Effect on Proliferation | Reference |
| This compound | MCF7-LIF | 5 nM | Significantly inhibited proliferation | [3] |
| LIF neutralizing Ab | MCF7-LIF | 200 ng/ml | Significantly inhibited proliferation | [3] |
| This compound | MDA-MB-231-LIF | ~0.15 µM (IC50) | Preferentially inhibited proliferation compared to control cells | [3] |
Table 1: Comparative Effects on Cancer Cell Proliferation. This table summarizes the effective concentrations of this compound and a LIF neutralizing antibody in inhibiting the proliferation of LIF-overexpressing breast cancer cell lines.
Inhibition of Cancer Cell Migration
Both therapeutic approaches have demonstrated the ability to reduce cancer cell migration, a critical step in metastasis. This compound treatment has been shown to significantly inhibit the migration of cancer cells with LIF overexpression.[3] Similarly, LIF neutralizing antibodies have been reported to reduce the migration and invasion of breast cancer cells.[6]
| Agent | Cell Line | Concentration | Effect on Migration | Reference |
| This compound | MCF7-LIF & MDA-MB-231-LIF | 5 nM & 15 nM, respectively | Significantly inhibited migration | [3] |
| LIF neutralizing Ab | MDA-MB-231 | 2 µg/mL | Greatly reduced migration induced by cancer-associated adipocyte conditioned medium | [6] |
Table 2: Comparative Effects on Cancer Cell Migration. This table highlights the concentrations of this compound and a LIF neutralizing antibody that effectively inhibit cancer cell migration in vitro.
Inhibition of STAT3 Phosphorylation
A primary downstream effector of LIF signaling is the phosphorylation and activation of STAT3. Both this compound and LIF neutralizing antibodies effectively block this critical step. Ectopic LIF expression leads to increased levels of phosphorylated STAT3 (p-STAT3), and this effect is abolished by treatment with either this compound or a LIF neutralizing antibody.[3]
| Agent | Cell Line | Concentration | Effect on p-STAT3 | Reference |
| This compound | MCF7 & MDA-MB-231 | 1 µM | Abolished LIF-induced increase in p-STAT3 | [3] |
| LIF neutralizing Ab | MCF7 | 200 ng/ml | Abolished LIF-induced increase in p-STAT3 | [3] |
| LIF neutralizing Ab | Human pancreatic cancer cell lines | Not specified | Blocked STAT3 activation induced by recombinant human LIF (50 ng/mL) | [4] |
Table 3: Comparative Effects on STAT3 Phosphorylation. This table shows the concentrations of this compound and LIF neutralizing antibodies that inhibit the phosphorylation of STAT3, a key event in the LIF signaling pathway.
Inhibition of In Vivo Tumor Growth
In preclinical xenograft models, both this compound and LIF neutralizing antibodies have demonstrated the ability to inhibit tumor growth. This compound significantly inhibited the growth of xenograft tumors with LIF overexpression.[3] Likewise, treatment with a LIF-neutralizing antibody successfully prevented tumor establishment in a pancreatic xenograft model.[4]
| Agent | Tumor Model | Dosage | Effect on Tumor Growth | Reference |
| This compound | MDA-MB-231-LIF xenograft | 1 mg/kg, i.p., 5 times/week | Significantly inhibited tumor growth | [3] |
| LIF neutralizing Ab | Panc2.03 xenograft | 10 mg/kg | Prevented tumor establishment | [4] |
Table 4: Comparative Effects on In Vivo Tumor Growth. This table summarizes the in vivo efficacy of this compound and a LIF neutralizing antibody in inhibiting tumor growth in mouse xenograft models.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the LIF signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: LIF Signaling Pathway and Inhibition.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors.
Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, MDA-MB-231) and grow to 70-80% confluency. Treat cells with either this compound (e.g., 1 µM) or LIF neutralizing antibody (e.g., 200 ng/ml) for a specified time (e.g., 2 hours) with or without LIF stimulation (e.g., 50 ng/mL).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or LIF neutralizing antibody.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Quantification: Assess cell viability using an MTT or similar colorimetric assay. Read the absorbance at the appropriate wavelength. Alternatively, count cell numbers directly using a cell counter.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC50 values.
Transwell Migration Assay
-
Chamber Preparation: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber, along with the desired concentrations of this compound or LIF neutralizing antibody.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231-LIF cells) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size, randomize mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or LIF neutralizing antibody (e.g., 10 mg/kg, i.p.) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis, such as immunohistochemistry for p-STAT3.
Conclusion
Both this compound and LIF neutralizing antibodies represent promising therapeutic strategies for cancers driven by aberrant LIF signaling. This compound offers the potential advantages of a small molecule, such as oral bioavailability and potentially broader tissue distribution, while monoclonal antibodies are known for their high specificity. The available preclinical data suggest comparable efficacy in inhibiting key cancer-promoting processes. The choice between these two modalities may ultimately depend on the specific cancer type, patient characteristics, and the desired pharmacokinetic and pharmacodynamic profiles. Further head-to-head studies, particularly in clinical settings, will be crucial to fully elucidate their comparative therapeutic potential.
References
- 1. Leukemia inhibitory factor is involved in the pathogenesis of NSCLC through activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
EC330 versus EC359: a comparative analysis of LIFR inhibitors
A detailed guide for researchers and drug development professionals on the pharmacological and experimental profiles of two prominent Leukemia Inhibitory Factor Receptor (LIFR) inhibitors.
This guide provides a comprehensive comparison of EC330 and EC359, two small-molecule inhibitors targeting the Leukemia Inhibitory Factor (LIF)/LIFR signaling axis, a critical pathway implicated in cancer progression, metastasis, and therapy resistance.[1][2][3] By objectively presenting available experimental data, this document aims to assist researchers in selecting the appropriate tool compound for their specific research needs.
Mechanism of Action and Targeting
Both this compound and EC359 are potent inhibitors of LIFR signaling.[4][5] EC359, described as a first-in-class LIFR inhibitor, directly interacts with the receptor to block the binding of LIF and other ligands such as Cardiotrophin-1 (CTF1), Ciliary Neurotrophic Factor (CNTF), and Oncostatin M (OSM).[1][5][6] This blockade effectively attenuates downstream oncogenic signaling pathways.[1] Molecular modeling and experimental data confirm that this compound also targets the LIFR, inhibiting the LIF/LIFR signaling cascade.[4][7]
The primary downstream pathways affected by both inhibitors include the JAK/STAT3, PI3K/AKT, and mTOR signaling pathways, all of which are crucial for tumor growth and cell survival.[2][4][8] By inhibiting LIFR, both compounds lead to a reduction in the phosphorylation of key signaling proteins like STAT3, AKT, mTOR, S6, and ERK1/2.[9][10]
Comparative Efficacy and Potency
Direct comparative studies highlight the evolution from this compound to the more potent EC359. While both compounds show efficacy, EC359 was developed through rational design based on the structure-activity relationship (SAR) studies of a series of compounds including this compound.[6][7]
In Vitro Data Summary
| Parameter | This compound | EC359 | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | Not explicitly stated | 10.2 nM | - | [9] |
| IC50 (Cell Viability) | Weaker inhibitory effect compared to cells with LIF overexpression | ~1-10 nM (Type II ECa); 10-50 nM (TNBC) | MCF7, MDA-MB-231, Type II Endometrial Cancer, TNBC cells | [7][10][11] |
| Apoptosis Induction | Implied by inhibition of pro-survival signaling | Significantly increases caspase-3/7 activity and Annexin V-positive cells | MDA-MB-231, BT-549, Type II Endometrial Cancer cells | [9][10][11] |
| Invasion Inhibition | Significantly inhibits migration of LIF-overexpressing cells | Significantly reduces invasive potential | MCF7, MDA-MB-231, BT-549, Type II Endometrial Cancer cells | [7][10][11] |
| Colony Formation | Not explicitly stated | Significantly reduces colony-forming ability | MDA-MB-231, SUM-159, Type II Endometrial Cancer cells | [10][11] |
Note: Direct, side-by-side IC50 comparisons across a broad panel of cell lines are limited in the public domain. The provided values are extracted from individual studies and may not be directly comparable due to differing experimental conditions.
A dose-response curve from a study on BT-549 triple-negative breast cancer cells visually confirms the higher potency of EC359 compared to this compound.[6][12][13]
In Vivo Data Summary
| Parameter | This compound | EC359 | Animal Model(s) | Reference(s) |
| Tumor Growth Inhibition | Dose-dependently reduces tumor burden (0.5 and 2.5mg/kg) | Significantly reduces tumor progression (5-10 mg/kg) | Ovarian (IGROV-1), TNBC (MDA-MB-231) xenografts | [14] |
| Metastasis Inhibition | Not explicitly stated | Significant reduction in lung metastases | MDA-MB-231-LM tail vein injection model | [10] |
| Pharmacokinetics | Orally bioavailable | Orally bioavailable, in vivo stability | Mouse models | [1][14] |
Signaling Pathways and Experimental Workflows
LIFR Signaling Pathway
The binding of LIF to LIFR initiates the recruitment of gp130, leading to the activation of associated Janus kinases (JAKs).[2][15][16] JAKs then phosphorylate tyrosine residues on the receptor complex, creating docking sites for STAT3.[16] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation and survival.[16][17] The LIF/LIFR axis also activates the PI3K/AKT/mTOR and MAPK pathways.[2][17]
General Experimental Workflow for Inhibitor Evaluation
The evaluation of LIFR inhibitors typically follows a multi-step process, from initial cell-based assays to in vivo tumor models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., BT-549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound or EC359 (e.g., 0-100 nM) for a specified period (e.g., 72 hours).[9] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.[6]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound or EC359 for a defined period (e.g., 1 hour) before or after stimulation with LIF.[7][9] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, LIFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice). For patient-derived xenografts (PDX), implant tumor fragments.[1][11]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., ~200 mm³).[11]
-
Randomization and Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer this compound or EC359 via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule (e.g., 5 mg/kg, 3 times a week).[7][11]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further ex vivo analysis (e.g., Western blotting, immunohistochemistry).[10]
Conclusion
Both this compound and EC359 are valuable research tools for investigating the role of LIFR signaling in cancer and other diseases. The available data suggests that EC359 is a more potent and extensively characterized inhibitor, with demonstrated oral bioavailability and efficacy in various preclinical models, including TNBC and endometrial cancer.[1][8][11] this compound, as a precursor compound, remains a useful tool, particularly in studies where a different pharmacological profile may be desired or for comparative structure-activity relationship analyses.[7] The choice between these inhibitors will ultimately depend on the specific experimental context, including the cell type or model system being studied and the desired potency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LIF/LIFR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EC359: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wago.org [wago.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Leukemia Inhibitory Factor Receptor Activates Signaling Pathways with Opposite Roles Within Different Regions----Chinese Academy of Sciences [english.cas.cn]
- 16. assaygenie.com [assaygenie.com]
- 17. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]
A Comparative Guide to EC330: Validating its Inhibitory Effect on the STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] This guide provides an objective comparison of EC330, a novel small-molecule inhibitor, against other alternatives targeting the STAT3 pathway, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is typically initiated by cytokines and growth factors, such as Interleukin-6 (IL-6) or Leukemia Inhibitory Factor (LIF).[4][5][6] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[7][8] Phosphorylated STAT3 monomers form dimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis.[5][6]
Caption: Canonical STAT3 signaling pathway.
This compound: A Novel Inhibitor of LIF-Mediated STAT3 Activation
This compound is a small-molecule compound identified as a potential inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[9][10] Its mechanism of action is distinct from many direct STAT3 inhibitors. This compound targets the LIF receptor (LIF-R), thereby blocking the upstream signal that leads to STAT3 activation.[9]
Experimental data shows that this compound effectively abolishes the increase in phosphorylated STAT3 (p-STAT3) induced by LIF in cancer cell lines.[9] Notably, it does not affect STAT3 activation stimulated by IL-6, indicating its specificity for the LIF-mediated axis of the pathway.[9] This inhibition of LIF/STAT3 signaling by this compound has been shown to block the pro-proliferative and pro-migratory effects of LIF on cancer cells.[9]
Quantitative Data: Efficacy of this compound
The following table summarizes the effective concentrations and in vivo dosage of this compound from preclinical studies.
| Assay Type | Cell Lines | This compound Concentration / Dose | Observed Effect | Reference |
| Cell Migration | MCF7 | 5 nM | Preferential inhibition of migration in cells with LIF overexpression. | [9] |
| Cell Migration | MDA-MB-231 | 15 nM | Preferential inhibition of migration in cells with LIF overexpression. | [9] |
| Cell Proliferation | MCF7 | 5 nM | Abolished LIF-promoted cell proliferation. | [9] |
| In Vivo Xenograft | MDA-MB-231 | 1 mg/kg (i.p.) | Significantly inhibited growth of tumors with LIF overexpression and reduced p-STAT3 levels. | [9] |
Comparison with Alternative STAT3 Pathway Inhibitors
The therapeutic strategy to block aberrant STAT3 signaling can be approached directly or indirectly.[2] this compound represents an indirect, upstream inhibition strategy. Other compounds target different nodes of the pathway, primarily the SH2 domain of the STAT3 protein itself, which is crucial for dimerization and activation.[7][11]
| Inhibitor | Target | Mechanism of Action | Reported Activity |
| This compound | LIF Receptor (LIF-R) | Blocks upstream LIF-mediated activation of STAT3.[9] | Inhibits LIF-induced p-STAT3; no effect on IL-6-induced activation.[9] |
| C188-9 (TTI-101) | STAT3 SH2 Domain | Directly binds to the SH2 domain, preventing dimerization.[11][12] | Inhibits pY705, reduces migration and invasion in cancer cells.[11] |
| Niclosamide | STAT3 | Disrupts STAT3 dimerization and nuclear translocation.[1][12] | Selectively inhibits STAT3 phosphorylation over STAT1 and STAT5.[12] |
| OPB-31121 | STAT3 SH2 Domain | Interacts with the SH2 domain to inhibit STAT3.[11][13] | Decreases both pY705 and pS727; failed in a Phase 1 trial due to adverse effects.[11] |
| JAK Inhibitors (e.g., Ruxolitinib) | Janus Kinases (JAK1/2) | Inhibit the upstream kinases that phosphorylate STAT3.[6] | Broadly blocks cytokine signaling, not specific to STAT3. Approved for other indications.[6] |
Logical Comparison of Inhibitor Classes
The diagram below categorizes different strategies for inhibiting the STAT3 pathway, highlighting where this compound and its alternatives intervene.
Caption: Classification of STAT3 pathway inhibitors.
Experimental Protocols
The validation of STAT3 inhibitors like this compound relies on a series of established molecular and cellular biology techniques.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for assessing the efficacy of a STAT3 pathway inhibitor.
Caption: Workflow for validating a STAT3 inhibitor.
Western Blot for p-STAT3 and Total STAT3
-
Objective: To quantify the levels of phosphorylated (active) and total STAT3 protein.
-
Protocol:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours.
-
Stimulation & Inhibition: Pre-treat cells with this compound at desired concentrations (e.g., 1 µM) for 2 hours, followed by stimulation with a cytokine like LIF for 30 minutes. Include vehicle and cytokine-only controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-STAT3 levels to total STAT3.
-
Transwell Migration Assay
-
Objective: To assess the effect of this compound on cancer cell migration.
-
Protocol:
-
Cell Preparation: Serum-starve cells overnight. Resuspend cells in a serum-free medium containing the desired concentration of this compound (e.g., 15 nM for MDA-MB-231).
-
Assay Setup: Add the cell suspension to the upper chamber of a Transwell insert (8 µm pore size). Add a medium containing a chemoattractant (e.g., 10% FBS or LIF) to the lower chamber.
-
Incubation: Incubate for 16-24 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope. Compare the counts between control and this compound-treated groups.
-
In Vivo Xenograft Tumor Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 with LIF overexpression) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection on a defined schedule (e.g., five times per week).[9]
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly.
-
Endpoint and Analysis: At the end of the study, sacrifice the animals and excise the tumors. Weigh the tumors and prepare lysates for Western blot analysis to confirm the reduction of p-STAT3 in the tumor tissue.[9]
-
References
- 1. scbt.com [scbt.com]
- 2. Small molecule inhibitors of STAT3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncozine.com [oncozine.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? | MDPI [mdpi.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Direct Targeting Options for STAT3 and STAT5 in Cancer [mdpi.com]
EC330: A Potent Pharmacological Alternative to Genetic Knockdown of Leukemia Inhibitory Factor (LIF)
In the landscape of cancer research and drug development, the precise modulation of signaling pathways is paramount. The Leukemia Inhibitory Factor (LIF) has emerged as a critical cytokine implicated in tumor progression, metastasis, and therapeutic resistance. Consequently, inhibiting its activity is a promising strategy for cancer therapy. Traditionally, researchers have relied on genetic knockdown techniques, such as siRNA and CRISPR-Cas9, to ablate LIF expression and study its function. However, the advent of small molecule inhibitors like EC330 presents a compelling pharmacological alternative. This guide provides an objective comparison of this compound and genetic knockdown of LIF, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action: A Tale of Two Approaches
This compound: Direct Inhibition of LIF Signaling
This compound is a novel, potent, and specific small molecule inhibitor of LIF.[1] Its mechanism of action involves binding to the LIF receptor (LIFR), thereby preventing LIF from associating with its receptor complex.[2][3] This blockade effectively abrogates the downstream activation of several key oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[2][4] By directly targeting the initial step of the signaling cascade, this compound offers a rapid and reversible means of inhibiting LIF function.
Genetic Knockdown: Halting LIF Production at the Source
Genetic knockdown techniques, such as small interfering RNA (siRNA) and CRISPR-Cas9, function by reducing or eliminating the expression of the LIF gene itself.[5][6]
-
siRNA-mediated knockdown introduces short, double-stranded RNA molecules that are complementary to the LIF mRNA. This leads to the degradation of the mRNA transcript, thereby preventing the translation of the LIF protein.[5] This method provides a transient reduction in LIF expression.
-
CRISPR-Cas9 gene editing allows for the permanent knockout of the LIF gene by introducing targeted double-strand breaks in the DNA, which are then repaired by error-prone mechanisms, leading to non-functional gene products.[7]
The fundamental difference lies in the point of intervention: this compound blocks the activity of the existing LIF protein, while genetic knockdown prevents the synthesis of new LIF protein.
Comparative Efficacy: Insights from Preclinical Studies
While direct head-to-head comparative studies are limited, data from various preclinical investigations provide a basis for evaluating the efficacy of both approaches in cancer models.
This compound in Cancer Cell Lines
Studies have demonstrated that this compound effectively inhibits the proliferation and migration of cancer cells that overexpress LIF.[3] For instance, in MCF7 and MDA-MB-231 breast cancer cells with ectopic LIF expression, this compound treatment significantly reduced cell viability and migratory capacity.[3] The inhibitory effect was markedly more pronounced in cells with high LIF levels compared to their control counterparts with normal LIF expression.[3]
LIF Knockdown in Cancer Cell Lines
Similarly, siRNA-mediated knockdown of LIF in pancreatic and breast cancer cell lines has been shown to suppress tumor growth and induce cell cycle arrest.[8][9] For example, knockdown of LIF in MDA-MB-231 breast cancer cells reversed the epithelial-mesenchymal transition (EMT), a key process in metastasis.
Quantitative Data Summary
| Method | Cell Line | Endpoint | Result | Reference |
| This compound (5 nM) | MCF7-LIF | Proliferation | Significant inhibition | [3] |
| This compound (15 nM) | MDA-MB-231-LIF | Migration | Significant inhibition | [3] |
| This compound (1 mg/kg) | MDA-MB-231-LIF Xenograft | Tumor Growth | Significant inhibition | [3] |
| LIF siRNA | PANC-1 (Pancreatic) | Proliferation | Significant reduction | [8] |
| LIF siRNA | Sw1990 (Pancreatic) | Colony Formation | Significant reduction | [9] |
| LIF shRNA | MDA-MB-231 (Breast) | EMT Markers | Reversal of EMT phenotype |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
-
Cell Culture: Plate cancer cells (e.g., MCF7, MDA-MB-231) in appropriate culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[10] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).[3][4]
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions.
-
Analysis: Perform downstream assays such as cell viability (e.g., MTS assay), proliferation (e.g., cell counting), migration (e.g., transwell assay), or Western blotting for signaling pathway analysis.[3]
siRNA-mediated LIF Knockdown Protocol (In Vitro)
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNA duplexes targeting the human LIF mRNA sequence, along with a non-targeting control siRNA.
-
Cell Culture: Plate cells in antibiotic-free medium to a confluence of 30-50% at the time of transfection.
-
Transfection:
-
Dilute the siRNA duplexes in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Perform desired functional assays to assess the phenotypic effects of LIF knockdown.
Visualizing the Comparison
LIF Signaling Pathway and Points of Intervention
Caption: LIF signaling pathway and points of intervention for this compound and genetic knockdown.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for this compound treatment and genetic knockdown.
Discussion: Choosing the Right Tool for the Job
The choice between this compound and genetic knockdown of LIF depends on the specific research question and experimental context.
Advantages of this compound:
-
Rapidity and Reversibility: As a small molecule inhibitor, this compound offers a rapid onset of action and its effects are reversible upon withdrawal of the compound. This allows for the study of acute effects of LIF inhibition.
-
Dose-dependent Control: The degree of inhibition can be precisely controlled by titrating the concentration of this compound.
-
Translational Relevance: As a drug-like molecule, this compound has direct translational potential and its use in preclinical models more closely mimics a therapeutic intervention.[1]
-
Ease of Use: In vitro experiments are generally simpler to perform compared to the optimization required for transfection and validation of genetic knockdown.
Advantages of Genetic Knockdown:
-
High Specificity (in principle): When properly designed and validated, siRNA and CRISPR can achieve high specificity for the target gene, minimizing off-target effects.[11][12] However, off-target effects are a known concern and require careful validation.[13][14]
-
Complete Ablation (CRISPR): CRISPR-Cas9 can lead to the complete and permanent knockout of the LIF gene, which is useful for studying the long-term consequences of LIF absence.
-
Investigating Non-catalytic Functions: Genetic knockdown removes the entire protein, which can be advantageous for studying non-catalytic or scaffolding functions of a protein that might be preserved with a small molecule inhibitor.[5][15]
Considerations and Limitations:
-
Off-target Effects: Both methods have the potential for off-target effects. Small molecule inhibitors can have off-target binding to other proteins, while siRNAs can unintentionally silence other genes with sequence similarity.[13][14] Rigorous validation is crucial for both approaches. This compound has been shown to exhibit no off-target binding to major receptors, kinases, or ion channels.[10]
-
Compensation Mechanisms: Chronic genetic knockout can sometimes lead to the activation of compensatory signaling pathways, which may mask the primary phenotype. The acute inhibition provided by this compound can help to mitigate this issue.
-
Delivery: For in vivo studies, the delivery of small molecules like this compound is often more straightforward than the delivery of nucleic acids for genetic knockdown.
Conclusion
This compound represents a powerful and versatile tool for investigating the role of LIF in cancer and other biological processes. It offers a rapid, reversible, and dose-dependent method for inhibiting LIF signaling that is highly relevant for preclinical drug development. While genetic knockdown techniques remain invaluable for fundamental research and target validation, this compound provides a complementary and often more therapeutically relevant approach. The choice between these methods should be guided by the specific experimental goals, with a clear understanding of the advantages and limitations of each. For researchers aiming to explore the therapeutic potential of LIF inhibition, this compound stands out as a promising candidate for further investigation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. siRNA Knockdown of RRM2 Effectively Suppressed Pancreatic Tumor Growth Alone or Synergistically with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 15. web.stanford.edu [web.stanford.edu]
Evaluating the Downstream Signaling Effects of EC330 Compared to Other Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream signaling effects of EC330, a novel inhibitor of Leukemia Inhibitory Factor (LIF) signaling, with other well-established inhibitors targeting key nodes in associated pathways. The content is designed to offer an objective overview supported by available experimental data to aid in research and drug development decisions.
Introduction to this compound and Comparative Inhibitors
This compound is a small-molecule compound that functions as an inhibitor of the LIF signaling pathway by directly binding to the LIF receptor (LIF-R). This interaction blocks the downstream activation of critical signaling cascades implicated in cancer cell proliferation, migration, and survival. The primary pathways affected by this compound are the JAK/STAT, PI3K/AKT, and mTOR pathways.
For a comprehensive evaluation, this guide compares the downstream effects of this compound with three well-characterized inhibitors, each targeting a key component of the pathways modulated by this compound:
-
Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2).
-
Pictilisib (GDC-0941): A pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).
-
Rapamycin: A specific inhibitor of the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K/AKT pathway.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the LIF signaling pathway and the points of intervention for this compound and the comparative inhibitors.
Comparative Analysis of Downstream Signaling Effects
The following tables summarize the observed downstream signaling effects of this compound and the comparative inhibitors based on available preclinical data. It is important to note that direct head-to-head experimental comparisons in the same model systems are limited. The data presented is compiled from individual studies on each inhibitor.
Table 1: Effect of Inhibitors on Key Downstream Signaling Molecules
| Inhibitor | Target | Downstream Effect | Key Phosphorylation Site Affected |
| This compound | LIF-R | Inhibition of STAT3, AKT, and mTOR activation | p-STAT3 (Tyr705), p-AKT (Ser473), p-S6K1 (Thr389) |
| Ruxolitinib | JAK1/JAK2 | Inhibition of STAT3 phosphorylation | p-STAT3 (Tyr705) |
| Pictilisib | PI3K | Inhibition of AKT phosphorylation | p-AKT (Ser473) |
| Rapamycin | mTOR | Inhibition of S6K1 phosphorylation | p-S6K1 (Thr389) |
Experimental Protocols
The primary method for evaluating the downstream signaling effects of these inhibitors is Western Blotting to detect the phosphorylation status of key proteins. Below are generalized protocols for assessing the activity of each inhibitor class.
General Workflow for Western Blot Analysis
Protocol for Evaluating this compound Effects
-
Cell Culture and Treatment: Culture cancer cell lines known to express LIF-R (e.g., MCF-7, MDA-MB-231). Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Protocol for Evaluating Ruxolitinib Effects on p-STAT3
This protocol is similar to the one for this compound, with a focus on the JAK/STAT pathway.
-
Cell Culture and Treatment: Use cell lines with active JAK/STAT signaling. Treat with Ruxolitinib at various concentrations.
-
Western Blotting: Probe the membrane with primary antibodies against Phospho-STAT3 (Tyr705) and Total STAT3.
-
Analysis: Compare the ratio of p-STAT3 to total STAT3 across different Ruxolitinib concentrations.
Protocol for Evaluating Pictilisib Effects on p-AKT
This protocol focuses on the PI3K/AKT pathway.
-
Cell Culture and Treatment: Use cell lines with active PI3K/AKT signaling. Treat with Pictilisib at various concentrations.
-
Western Blotting: Probe the membrane with primary antibodies against Phospho-AKT (Ser473) and Total AKT.
-
Analysis: Compare the ratio of p-AKT to total AKT across different Pictilisib concentrations.
Protocol for Evaluating Rapamycin Effects on p-S6K1
This protocol focuses on the mTOR pathway.
-
Cell Culture and Treatment: Use cell lines with active mTOR signaling. Treat with Rapamycin at various concentrations.
-
Western Blotting: Probe the membrane with primary antibodies against Phospho-S6K1 (Thr389) and Total S6K1.
-
Analysis: Compare the ratio of p-S6K1 to total S6K1 across different Rapamycin concentrations.
Logical Relationship of Comparative Evaluation
The following diagram illustrates the logical framework for comparing this compound to the other inhibitors based on their targets and downstream readouts.
Conclusion
This compound demonstrates a broad inhibitory effect on the LIF-mediated activation of the JAK/STAT, PI3K/AKT, and mTOR pathways. This multi-pathway inhibition at an upstream receptor level distinguishes it from inhibitors that target specific downstream kinases.
-
This compound vs. Ruxolitinib: While both inhibitors ultimately lead to a reduction in p-STAT3, this compound's mechanism is upstream of JAK, and it also impacts the PI3K/AKT/mTOR axis, which is not a primary effect of Ruxolitinib.
-
This compound vs. Pictilisib: this compound's inhibition of the PI3K/AKT pathway is a consequence of blocking LIF-R signaling. Pictilisib provides a more direct and potent inhibition of PI3K itself. However, this compound concurrently inhibits the parallel JAK/STAT pathway.
-
This compound vs. Rapamycin: Rapamycin targets a more distal node in the PI3K/AKT pathway. This compound's effect on mTOR is mediated through its upstream inhibition of both the PI3K/AKT and potentially other mTOR-regulating pathways activated by LIF-R.
The choice of inhibitor for research or therapeutic development will depend on the specific biological context and the desired scope of pathway inhibition. This compound offers the potential for broader pathway modulation originating from the LIF-R, whereas the other inhibitors provide more targeted intervention at specific downstream nodes. Further head-to-head studies are warranted to provide direct quantitative comparisons of their downstream signaling effects.
Safety Operating Guide
Proper Disposal Procedures for EC330
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of the chemical compound EC330 (CAS No. 2016795-77-8). The information is intended to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for laboratory safety and chemical handling.
Disclaimer: Conflicting information regarding the hazard classification of this compound has been identified. A Safety Data Sheet (SDS) from one supplier classifies this compound as harmful if swallowed and very toxic to aquatic life, while an SDS from another supplier states it is not a hazardous substance. In the interest of safety, this guidance adopts a conservative approach and assumes this compound is hazardous. It is imperative that users consult the specific SDS provided by their supplier and contact their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
I. Immediate Safety Considerations
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions.
Table 1: this compound Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictograms | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed.[1] | Standard laboratory attire (lab coat, closed-toe shoes) | |
| Very toxic to aquatic life with long lasting effects.[1] | Safety goggles with side-shields | |
| Chemical-resistant gloves (e.g., nitrile) | ||
| Use in a well-ventilated area or fume hood.[1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a hazardous chemical waste, involves a series of steps from the point of generation to final removal by a licensed waste management service.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper, and empty containers).
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent accidental mixing with incompatible substances.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, leak-proof container that is compatible with the chemical. The original container is often a suitable option for unused product.[2]
-
For contaminated lab supplies (gloves, wipes, etc.), use a designated, clearly labeled hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle).
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[2]
-
-
Empty Containers:
-
The original container of this compound must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag or label as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS Number "2016795-77-8"
-
An accurate description of the contents, including estimated concentrations and any other chemicals present in a mixture.
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date the container was first used for waste accumulation.
-
Your name, laboratory, and contact information.
-
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
Store the waste away from drains, heat sources, and direct sunlight.[1]
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [3][4] Its high aquatic toxicity poses a significant environmental risk.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.
-
Follow their specific procedures for waste pickup requests.
III. Experimental Protocols Cited
This guidance is based on standard laboratory hazardous waste management protocols and information derived from safety data sheets for chemical compounds with similar hazard classifications. No experimental research was conducted in the generation of this document.
IV. Diagrams
This compound Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
References
- 1. This compound|2016795-77-8|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling EC330
Essential Safety and Handling Guide for EC330
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this compound.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Skin and Body | Impervious Clothing | Clothing that prevents skin contact. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas; a respirator is needed if ventilation is inadequate or when handling dust/aerosols.[1] |
Experimental Workflow for Handling and Disposal of this compound
The following diagram illustrates the procedural workflow for the safe handling, potential accidental release, and subsequent disposal of this compound. Adherence to these steps is mandatory to mitigate risks.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Protocols
Safe Handling and Storage
When working with this compound, it is imperative to avoid inhalation and contact with the skin and eyes.[1] All handling should occur in areas equipped with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke in the handling area.[1] After handling, wash skin thoroughly.[1]
For storage, keep the container tightly sealed in a cool and well-ventilated location.[1] The compound should be protected from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Accidental Release Measures
In the event of an accidental release, the following steps should be taken:
-
Personal Precautions : Use full personal protective equipment.[1] Avoid breathing any vapors, mist, dust, or gas.[1]
-
Ventilation and Evacuation : Ensure there is adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions : Prevent the substance from entering drains or water courses.[1]
-
Containment and Cleaning : Absorb any solutions with a finely-powdered, liquid-binding material such as diatomite.[1] Following absorption, decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal Plan
All waste, including contaminated materials from spills and unused this compound, must be disposed of in an approved waste disposal plant.[1] Ensure that disposal methods are in accordance with all local, state, and federal regulations.
First Aid Procedures
In case of exposure to this compound, follow these first aid measures:
-
If Swallowed : Call a poison center or a physician if you feel unwell and rinse the mouth.[1] Do not induce vomiting.[1]
-
Eye Contact : Immediately flush the eyes with large amounts of water, removing any contact lenses.[1] An eye-wash station should be readily accessible.[1]
-
Skin Contact : Thoroughly rinse the affected skin with large amounts of water and remove any contaminated clothing.[1]
-
Inhalation : Move the individual to an area with fresh air.[1] If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but avoid mouth-to-mouth resuscitation.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
